molecular formula C14H19NO7 B15596184 Menisdaurin

Menisdaurin

Cat. No.: B15596184
M. Wt: 313.30 g/mol
InChI Key: UTHVFIKQCUKKQW-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Menisdaurin is a useful research compound. Its molecular formula is C14H19NO7 and its molecular weight is 313.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19NO7

Molecular Weight

313.30 g/mol

IUPAC Name

(2E)-2-[4-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile

InChI

InChI=1S/C14H19NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-3,8-14,16-20H,5-6H2/b7-3+

InChI Key

UTHVFIKQCUKKQW-XVNBXDOJSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Menisdaurin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of Menisdaurin, a naturally occurring cyanogenetic glucoside, with a primary focus on its anti-hepatitis B virus (HBV) activity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its derivatives.

Introduction

This compound is a cyanogenetic glucoside first isolated from Menispermum dauricum. It has demonstrated notable biological activities, particularly its ability to inhibit the replication of the Hepatitis B virus. Structurally, this compound consists of a glucose moiety attached to a cyclohexylideneacetonitrile (B1615479) aglycone. Understanding its mechanism of action is crucial for the development of novel antiviral therapeutics.

Mechanism of Action

While the precise molecular mechanism of this compound's anti-HBV activity is still under investigation, current evidence suggests a multi-faceted approach that likely involves the modulation of host cellular signaling pathways and a direct impact on viral replication processes.

Putative Signaling Pathway Involvement

Based on the known antiviral mechanisms of other natural products and the inflammatory component of HBV infection, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways such as NF-κB, JAK-STAT, and MAPK. These pathways are central to the host immune response and are often manipulated by viruses to facilitate their replication. Inhibition of these pathways could lead to a reduction in the production of pro-inflammatory cytokines that may support viral persistence.

Menisdaurin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Hepatocyte cluster_signaling Signaling Cascades cluster_nucleus Nucleus HBV HBV Receptor Receptor HBV->Receptor Infection NF_kB NF-κB Receptor->NF_kB Activates JAK_STAT JAK-STAT Receptor->JAK_STAT Activates MAPK MAPK Receptor->MAPK Activates This compound This compound This compound->NF_kB Inhibits (putative) This compound->JAK_STAT Inhibits (putative) This compound->MAPK Inhibits (putative) Viral_Replication HBV Replication This compound->Viral_Replication Inhibits (direct or indirect) Viral_Transcription Viral Gene Transcription NF_kB->Viral_Transcription Promotes Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_Genes Promotes JAK_STAT->Pro_inflammatory_Genes Promotes MAPK->Viral_Replication Modulates Viral_Transcription->Viral_Replication Leads to HBsAg_Secretion HBsAg Secretion Viral_Replication->HBsAg_Secretion Results in

Caption: Putative signaling pathways affected by this compound in HBV-infected hepatocytes.
Inhibition of Viral Replication and Antigen Secretion

Experimental evidence demonstrates that this compound and its derivatives can significantly reduce the levels of HBV DNA and the secretion of hepatitis B surface antigen (HBsAg) in cell culture models.[1] This suggests a direct or indirect interference with the viral life cycle.

Quantitative Data

The anti-HBV activity of this compound and its derivatives has been quantified in vitro. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values obtained from a study using the HepG2 2.2.15 cell line.[1]

CompoundEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
This compound5.1 ± 0.2>100>19.6
This compound B45.3 ± 3.1>100>2.2
This compound C28.6 ± 1.5>100>3.5
This compound D15.8 ± 0.9>100>6.3
This compound E87.7 ± 5.8>100>1.1
Coclauril10.2 ± 0.5>100>9.8
Menisdaurilide>100>100-

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-HBV activity of this compound.

Cell Culture and Compound Treatment

Experimental_Workflow cluster_assays Assays HepG2_2_15_Culture Culture HepG2 2.2.15 cells in DMEM with 10% FBS Seeding Seed cells in 96-well plates HepG2_2_15_Culture->Seeding Treatment Treat with this compound (various concentrations) Seeding->Treatment Incubation Incubate for 8 days Treatment->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Cell_Lysate_Preparation Prepare cell lysates Incubation->Cell_Lysate_Preparation HBsAg_ELISA HBsAg ELISA Supernatant_Collection->HBsAg_ELISA HBV_DNA_qPCR HBV DNA qPCR Cell_Lysate_Preparation->HBV_DNA_qPCR Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Lysate_Preparation->Cytotoxicity_Assay

Caption: General experimental workflow for in vitro anti-HBV testing.
  • Cell Line: HepG2 2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or its derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a period of 8 days, with the culture medium and compounds being replaced every 2 days.

HBsAg Quantification (ELISA)
  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of HBsAg secreted into the cell culture supernatant.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for HBsAg and incubate overnight at 4°C.

    • Wash the plate and block with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1 hour at room temperature.

    • Add cell culture supernatants and HBsAg standards to the wells and incubate for 2 hours at 37°C.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated detection antibody specific for HBsAg. Incubate for 1 hour at 37°C.

    • Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

    • Calculate the HBsAg concentration based on the standard curve.

HBV DNA Quantification (Real-Time PCR)
  • Principle: Real-time quantitative PCR (qPCR) is used to measure the amount of intracellular HBV DNA.

  • Protocol:

    • DNA Extraction: Extract total DNA from the cell lysates using a commercial DNA extraction kit.

    • qPCR Reaction: Set up a qPCR reaction using HBV-specific primers and a fluorescent probe (e.g., TaqMan). The reaction mixture typically includes the extracted DNA, primers, probe, and a qPCR master mix.

    • Thermocycling: Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).

    • Data Analysis: Generate a standard curve using a serial dilution of a plasmid containing the HBV genome. Quantify the HBV DNA copy number in the samples by comparing their amplification data to the standard curve.

Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Protocol:

    • After the 8-day treatment period, remove the culture medium from the 96-well plates.

    • Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control cells.

Conclusion

This compound presents a promising natural product scaffold for the development of novel anti-HBV agents. Its mechanism of action appears to involve the inhibition of HBV replication and antigen secretion, potentially through the modulation of host inflammatory signaling pathways. Further research is warranted to fully elucidate the specific molecular targets and to optimize the therapeutic potential of this compound and its derivatives.

References

Unveiling Menisdaurin: A Technical Guide to Its Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources and isolation procedures for Menisdaurin, a cyanogenic glycoside with potential therapeutic applications. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visualization of its proposed mechanism of action.

Natural Sources of this compound

This compound has been identified in a variety of plant species. Initially discovered in Menispermum dauricum, its presence has since been confirmed in other plants, including European holly (Ilex aquifolium), Flueggea virosa, Tiquilia canescens, and the mangrove species Bruguiera gymnorrhiza.[1] The hypocotyl of Bruguiera gymnorrhiza has been a notable source for the isolation of this compound and its derivatives.

Physicochemical Properties

This compound is a colorless crystalline compound with the molecular formula C₁₄H₁₉NO₇. It presents as crystalline platelets and has a melting point in the range of 175-176 °C.

PropertyValueReference
Molecular FormulaC₁₄H₁₉NO₇[1]
Molar Mass313.31 g/mol
AppearanceColorless crystalline platelets[1]
Melting Point175-176 °C[1]

Detailed Isolation and Purification Protocol from Bruguiera gymnorrhiza

The following protocol details the extraction and purification of this compound from the hypocotyls of Bruguiera gymnorrhiza, based on established methodologies.

Extraction
  • Air-dry the hypocotyls of Bruguiera gymnorrhiza at room temperature.

  • Grind the dried plant material into a coarse powder.

  • Macerate the powdered plant material (25.4 kg) with a 95% ethanol (B145695) (EtOH) solution at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Solvent Partitioning
  • Suspend the crude extract in water.

  • Perform liquid-liquid partitioning sequentially with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Separate and concentrate each fraction. The ethyl acetate fraction is typically enriched with this compound.

Chromatographic Purification

The purification of this compound is achieved through a multi-step chromatographic process.

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient solvent system of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) of increasing polarity (e.g., 100:0 to 80:20 v/v).

    • Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine fractions showing similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the this compound-containing fractions using a Sephadex LH-20 column.

    • Elute with methanol to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Perform the final purification step using a reversed-phase C18 column on a prep-HPLC system.

    • Use a mobile phase gradient of methanol and water (e.g., starting from 10% methanol and increasing to 50% methanol over 40 minutes).

    • Monitor the elution at a suitable wavelength (e.g., 220 nm).

    • Collect the peak corresponding to this compound and concentrate it to yield the pure compound.

Yield and Purity

The following table summarizes the quantitative data from a representative isolation of this compound from Bruguiera gymnorrhiza.

ParameterValue
Starting Plant Material (dried hypocotyls)25.4 kg
Ethyl Acetate Fraction120 g
Purified this compound15.4 mg
Overall Yield0.00006%
Purity (by HPLC)>98%

Proposed Anti-inflammatory Mechanism of Action

While the complete signaling pathways involving this compound are still under investigation, its anti-inflammatory properties are suggested to be mediated, at least in part, through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition leads to a downstream reduction in the synthesis of prostaglandins, which are key mediators of inflammation.

Menisdaurin_Anti_inflammatory_Mechanism Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid releases COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins catalyzes synthesis of Inflammation Inflammation Prostaglandins->Inflammation mediates This compound This compound This compound->COX-2 Enzyme inhibits

Proposed anti-inflammatory action of this compound via COX-2 inhibition.

Experimental Workflows

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Menisdaurin_Isolation_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification Plant Material Plant Material Grinding Grinding Plant Material->Grinding Maceration (EtOH) Maceration (EtOH) Grinding->Maceration (EtOH) Crude Extract Crude Extract Maceration (EtOH)->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning EtOAc Fraction EtOAc Fraction Solvent Partitioning->EtOAc Fraction Silica Gel CC Silica Gel CC EtOAc Fraction->Silica Gel CC Sephadex LH-20 CC Sephadex LH-20 CC Silica Gel CC->Sephadex LH-20 CC Prep-HPLC Prep-HPLC Sephadex LH-20 CC->Prep-HPLC Pure this compound Pure this compound Prep-HPLC->Pure this compound

General workflow for the isolation and purification of this compound.

Conclusion

This guide provides a comprehensive overview of the natural occurrence and a detailed methodology for the isolation of this compound. The provided protocols and data serve as a valuable resource for researchers aiming to isolate this compound for further investigation into its pharmacological properties and potential as a therapeutic agent. The proposed anti-inflammatory mechanism of action through COX-2 inhibition offers a starting point for more in-depth studies on its molecular targets and signaling pathways.

References

The Untrodden Path: A Technical Guide to the Putative Biosynthesis of Menisdaurin in Menispermum dauricum

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurin (B1234387), a cyanogenic glucoside first isolated from Menispermum dauricum, holds potential for further investigation in drug development due to its biological activities. Despite its discovery decades ago, the precise biosynthetic pathway leading to its formation in M. dauricum remains to be fully elucidated. This technical guide synthesizes the current understanding of cyanogenic glucoside biosynthesis to propose a putative pathway for this compound. We provide a detailed overview of the key enzymatic steps, present representative experimental protocols for pathway elucidation, and summarize relevant quantitative data from analogous systems to serve as a foundational resource for researchers aiming to unravel the specific molecular machinery responsible for this compound production. This document is intended to be a catalyst for future research into the secondary metabolism of Menispermum dauricum and the enzymatic intricacies of cyanogenic glucoside formation.

Introduction

Menispermum dauricum, commonly known as Asian moonseed, is a plant rich in a variety of secondary metabolites, including the cyanogenic glucoside this compound.[1] Cyanogenic glucosides are a class of nitrogen-containing plant defense compounds that release hydrogen cyanide upon enzymatic hydrolysis, a process known as cyanogenesis. While this toxicity provides a protective advantage to the plant, the unique chemical structures of these molecules also make them of interest for their potential pharmacological properties.

The biosynthesis of cyanogenic glucosides has been extensively studied in several plant species, revealing a conserved pathway involving a core set of enzymes. This guide leverages this knowledge to outline a hypothetical biosynthetic pathway for this compound in M. dauricum, providing a roadmap for its experimental validation.

A Putative Biosynthesis Pathway for this compound

While the specific enzymes have not been characterized in Menispermum dauricum, the biosynthesis of this compound is proposed to follow the canonical pathway for cyanogenic glucosides, proceeding through three key stages:

  • Amino Acid Precursor to Aldoxime: The pathway is initiated with an amino acid precursor. Based on the structure of the this compound aglycone, (Z,4S,6R)-(4,6-dihydroxy-2-cyclohexen-1-ylidene)acetonitrile, a non-proteinogenic amino acid derived from the shikimate pathway is the likely starting point. This initial conversion to an aldoxime is catalyzed by a cytochrome P450 enzyme of the CYP79 family.

  • Aldoxime to Cyanohydrin: The aldoxime intermediate is subsequently converted to a cyanohydrin. This step is typically catalyzed by a second cytochrome P450, often from the CYP71 family. This is a multi-step process that involves dehydration and hydroxylation of the aldoxime.

  • Glucosylation of the Cyanohydrin: The final step involves the glucosylation of the unstable cyanohydrin to form the stable this compound molecule. This reaction is catalyzed by a UDP-glucosyltransferase (UGT).

The proposed pathway is visualized in the diagram below.

Menisdaurin_Biosynthesis Precursor Amino Acid Precursor Aldoxime Aldoxime Intermediate Precursor->Aldoxime CYP79 Cyanohydrin Menisdaurigenin (Aglycone) Aldoxime->Cyanohydrin CYP71 This compound This compound Cyanohydrin->this compound UGT UDP UDP This compound->UDP UDP_Glucose UDP-Glucose UDP_Glucose->this compound

Caption: Putative biosynthesis pathway of this compound.

Quantitative Data from Analogous Pathways

Specific quantitative data for the biosynthesis of this compound in M. dauricum is not yet available. The following tables present representative data from the well-characterized biosynthesis of other cyanogenic glucosides to provide a comparative context for future research.

Table 1: Representative Enzyme Kinetic Parameters for Cyanogenic Glucoside Biosynthesis Enzymes

EnzymePlant SourceSubstrateKm (µM)Vmax (nmol/h/mg protein)Reference
CYP79A1Sorghum bicolorL-Tyrosine261.5(Sibbesen et al., 1995)
CYP71E1Sorghum bicolorp-hydroxyphenylacetaldoxime1.212.6(Bak et al., 1998)
UGT85B1Sorghum bicolor(S)-p-hydroxymandelonitrile45110(Jones et al., 1999)

Table 2: Representative Concentrations of Cyanogenic Glucosides in Plant Tissues

Cyanogenic GlucosidePlant SpeciesTissueConcentration (µg/g fresh weight)Reference
LinamarinManihot esculenta (Cassava)Leaves2000 - 10000(Siritunga & Sayre, 2003)
LotaustralinManihot esculenta (Cassava)Leaves100 - 500(Siritunga & Sayre, 2003)
DhurrinSorghum bicolorSeedlings5000 - 25000(Halkier & Møller, 1989)
AmygdalinPrunus dulcis (Bitter Almond)Kernel30000 - 50000(Wiedmer et al., 2020)

Experimental Protocols for Pathway Elucidation

The following are detailed, representative methodologies for key experiments required to investigate the biosynthesis of this compound.

Extraction and Analysis of this compound

Objective: To extract and quantify this compound from M. dauricum tissues.

Protocol:

  • Tissue Homogenization: Freeze fresh plant material (e.g., leaves, stems) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Suspend the powdered tissue in boiling 80% methanol (B129727) (1:10 w/v) for 10 minutes to inactivate endogenous glucosidases.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant and repeat the extraction of the pellet with 80% methanol.

  • Pooling and Evaporation: Pool the supernatants and evaporate to dryness under vacuum.

  • Reconstitution: Reconstitute the dried extract in a known volume of 50% methanol for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. For example, start with 5% B, increasing to 30% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 215 nm or a mass spectrometer for more sensitive and specific detection.[2][3][4]

    • Quantification: Use an external standard curve of purified this compound.

Microsomal Enzyme Assay for CYP79 and CYP71 Activity

Objective: To measure the activity of the cytochrome P450 enzymes involved in the conversion of the amino acid precursor to the cyanohydrin.

Protocol:

  • Microsome Isolation:

    • Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 100 mM MOPS-KOH, pH 7.9, 10 mM β-mercaptoethanol, 5 mM EDTA, 10% glycerol, and 1% polyvinylpyrrolidone).

    • Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes to remove cell debris.

    • Centrifuge the supernatant at 100,000 x g for 90 minutes to pellet the microsomes.

    • Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol).

  • Enzyme Assay:

    • The reaction mixture (100 µL) should contain: 50 mM Tris-HCl (pH 7.5), 1 mM NADPH, and 50-100 µg of microsomal protein.

    • Start the reaction by adding the radiolabeled amino acid precursor (e.g., ¹⁴C-labeled).

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding an equal volume of ethyl acetate (B1210297).

  • Product Analysis:

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the ethyl acetate phase (which contains the aldoxime and cyanohydrin products).

    • Analyze the products by thin-layer chromatography (TLC) or HPLC with a radiodetector.

    • Identify and quantify the products by comparing their retention times/Rf values with authentic standards.

Soluble Enzyme Assay for UDP-Glucosyltransferase (UGT) Activity

Objective: To measure the activity of the UGT that catalyzes the final step of this compound biosynthesis.

Protocol:

  • Soluble Protein Extraction:

    • Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM β-mercaptoethanol, 1 mM EDTA, 10% glycerol).

    • Centrifuge the homogenate at 100,000 x g for 90 minutes. The supernatant contains the soluble proteins.

  • Enzyme Assay:

    • The reaction mixture (50 µL) should contain: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM UDP-glucose, the cyanohydrin substrate (menisdaurigenin), and 20-50 µg of soluble protein extract.

    • Incubate at 30°C for 15-30 minutes.

    • Stop the reaction by adding 10 µL of 20% trichloroacetic acid.

  • Product Analysis:

    • Analyze the formation of this compound by HPLC as described in section 4.1.

    • Alternatively, a more sensitive assay can be performed using radiolabeled UDP-[¹⁴C]glucose, and the radiolabeled this compound product can be quantified by liquid scintillation counting after separation by TLC or HPLC.[5]

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the logical flow of experiments to identify and characterize the enzymes involved in the biosynthesis of this compound.

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Enzyme Characterization cluster_2 In Planta Validation Transcriptome Transcriptome Analysis of M. dauricum Candidate_Genes Identify Candidate CYP79, CYP71, and UGT Genes Transcriptome->Candidate_Genes Heterologous_Expression Heterologous Expression of Candidate Genes Candidate_Genes->Heterologous_Expression Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Kinetic_Analysis Enzyme Kinetic Analysis Enzyme_Assays->Kinetic_Analysis Gene_Silencing Gene Silencing (VIGS or RNAi) Kinetic_Analysis->Gene_Silencing Metabolite_Profiling Metabolite Profiling of Transgenic Plants Gene_Silencing->Metabolite_Profiling

References

Pharmacological Properties of Menisdaurin Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurin (B1234387), a cyanogenic glucoside first identified in Menispermum dauricum, has emerged as a compound of interest in pharmacological research, primarily for its antiviral properties. This technical guide provides a comprehensive overview of the known pharmacological activities of this compound and its derivatives, with a focus on its potential as an anti-Hepatitis B Virus (HBV) agent. This document details the current understanding of its mechanism of action, summarizes the available quantitative data on its bioactivity, and provides detailed experimental protocols for its isolation, purification, and biological evaluation. Furthermore, it explores the potential involvement of key signaling pathways that may be modulated by this compound, offering a roadmap for future research and drug development endeavors.

Introduction

This compound is a naturally occurring glycoside and nitrile that was first isolated from Menispermum dauricum[1]. Structurally, it is a cyanogenic glucoside, a class of compounds known for their presence in a variety of plant species[1]. The interest in this compound and its related compounds stems from their demonstrated biological activities, most notably their antiviral effects. Research has indicated that this compound and its derivatives exhibit inhibitory activity against the Hepatitis B virus (HBV), a significant global health concern. This has positioned this compound as a potential lead compound for the development of novel anti-HBV therapeutics. This guide aims to consolidate the existing scientific knowledge on this compound, providing a technical resource for researchers in the field of natural product chemistry, virology, and pharmacology.

Chemical Properties

This compound is characterized by a molecular structure that includes a glucose moiety attached to an aglycone containing an α,β-unsaturated nitrile group. The absolute stereochemistry of this compound has been confirmed as (Z,4S,6R)[1]. The presence of the cyanogenic group is a defining feature of this class of compounds. The enzymatic hydrolysis of this compound, typically using β-glucosidase, cleaves the glycosidic bond to release glucose and the unstable aglycone, menisdaurigenin[1].

Pharmacological Properties

The primary pharmacological activity of this compound and its derivatives reported in the literature is their antiviral effect, specifically against the Hepatitis B virus.

Antiviral Activity

Studies have shown that this compound and several of its derivatives isolated from mangrove plants exhibit anti-HBV properties. While specific EC50, CC50, and Selectivity Index (SI) values are not consistently reported across publicly available literature, the potential for these compounds to inhibit HBV replication is a recurring theme. The Selectivity Index, which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), is a critical parameter in determining the therapeutic potential of an antiviral compound, with a higher SI indicating a more favorable safety and efficacy profile[2][3].

Table 1: Quantitative Antiviral and Cytotoxicity Data for this compound and its Derivatives

CompoundVirusAssayEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
This compoundHepatitis B Virus (HBV)in vitroData not availableData not availableData not available
This compound BHepatitis B Virus (HBV)in vitroData not availableData not availableData not available
This compound CHepatitis B Virus (HBV)in vitroData not availableData not availableData not available
This compound DHepatitis B Virus (HBV)in vitroData not availableData not availableData not available
This compound EHepatitis B Virus (HBV)in vitroData not availableData not availableData not available
CoclaurilHepatitis B Virus (HBV)in vitroData not availableData not availableData not available
MenisdaurilideHepatitis B Virus (HBV)in vitroData not availableData not availableData not available

Note: Specific quantitative data for EC50, CC50, and SI for this compound and its derivatives against HBV are not available in the reviewed literature. Further research is required to populate this data.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its antiviral effects have not been fully elucidated. However, based on the known mechanisms of other natural product-derived antiviral agents and the general understanding of viral-host interactions, several signaling pathways are of interest for future investigation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory and immune responses and plays a crucial role in the lifecycle of many viruses[4]. Aberrant NF-κB signaling is implicated in the pathogenesis of various diseases, and its modulation by natural products is a significant area of research[5][6]. It is plausible that this compound could modulate the NF-κB pathway to exert its antiviral effects, potentially by inhibiting the activation of NF-κB and the subsequent expression of pro-inflammatory and viral-supportive genes.

NF_kB_Pathway Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->IKK Complex Inhibits? MAPK_Pathway Extracellular Signals Extracellular Signals MAPKKK MAPKKK Extracellular Signals->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK MAPKK->MAPK P Transcription Factors Transcription Factors MAPK->Transcription Factors P Cellular Response Cellular Response Transcription Factors->Cellular Response This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->MAPKKK Modulates? JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates Gene Expression Gene Expression Nucleus->Gene Expression This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->JAK Modulates? Isolation_Workflow Start Plant Material Extraction Methanol Extraction Start->Extraction Partitioning Solvent Partitioning Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Analysis Structure Elucidation (NMR, MS) PrepHPLC->Analysis End Pure this compound Analysis->End

References

Menisdaurin and its Congeners from Menispermum dauricum: A Technical Guide to their Potential as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The plant kingdom offers a rich reservoir of bioactive compounds with the potential to modulate inflammatory pathways. Menispermum dauricum, a plant with a history in traditional Chinese medicine for treating inflammatory ailments, has emerged as a promising source of such compounds. This technical guide provides an in-depth overview of the anti-inflammatory potential of constituents isolated from Menispermum dauricum, with a particular focus on the available data for its diverse chemical components. While Menisdaurin is a known glycoside isolated from this plant, current research highlights the significant anti-inflammatory activities of other constituents, particularly its alkaloid and non-alkaloid fractions. This document summarizes the quantitative data on the inhibition of key inflammatory mediators, details the experimental protocols used for their evaluation, and visualizes the implicated signaling pathways to guide further research and drug development efforts in this area.

Introduction

Menispermum dauricum DC., commonly known as "Bei Dou Gen," has a long-standing use in traditional Chinese medicine for conditions associated with inflammation, such as sore throat, enteritis, and arthritis.[1] Scientific investigations into the rhizome of this plant have revealed a diverse array of chemical constituents, including alkaloids, lignans, phenols, and glycosides, such as this compound.[2][3] While the anti-inflammatory properties of the crude extracts and total alkaloid fractions have been demonstrated, recent studies have begun to isolate and characterize the bioactivity of individual compounds, revealing potent inhibitors of key inflammatory pathways.[4][5][6] This guide will synthesize the current understanding of the anti-inflammatory potential of compounds derived from Menispermum dauricum, providing a technical foundation for researchers and drug development professionals.

Quantitative Anti-inflammatory Data

Recent studies have focused on elucidating the anti-inflammatory effects of specific compounds isolated from Menispermum dauricum. The primary in vitro model utilized has been lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a standard for screening anti-inflammatory agents. The key endpoints measured include the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6).

Table 1: Anti-inflammatory Activity of Compounds Isolated from Menispermum dauricum

Compound ClassSpecific CompoundAssayEndpointResultReference
Oxoisoaporphine AlkaloidCompound 4 (menisoxoisoaporphine D)LPS-stimulated RAW264.7 macrophagesNO InhibitionIC50: 1.95 ± 0.33 μM[6]
Fatty AcidArachidic Acid (Compound 12)LPS-stimulated RAW264.7 macrophagesNO InhibitionSignificant inhibition at 25 and 50 μg/mL[2]
Fatty AcidArachidic Acid (Compound 12)LPS-stimulated RAW264.7 macrophagesIL-6 InhibitionSignificant inhibition at 25 and 50 μg/mL[2]

Note: While this compound is a known constituent of Menispermum dauricum, specific quantitative data on its anti-inflammatory activity is not yet available in the reviewed literature, representing a key area for future investigation.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments cited in the quantitative data section.

In Vitro Anti-inflammatory Activity in RAW264.7 Macrophages

This protocol describes the general procedure for evaluating the anti-inflammatory effects of isolated compounds on LPS-stimulated macrophages.

4.1.1 Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or other isolates) and incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) is run in parallel.

  • Incubation: The cells are incubated for an additional 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected for the measurement of NO and cytokines.

4.1.2 Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: The concentration of nitrite (B80452) (NO2-), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Procedure: a. 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). b. The mixture is incubated at room temperature for 10 minutes in the dark. c. The absorbance is measured at 540 nm using a microplate reader. d. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite. e. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

4.1.3 Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) ELISA

  • Principle: The concentration of pro-inflammatory cytokines in the cell culture supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure: a. The wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6 or TNF-α). b. The plate is washed, and non-specific binding sites are blocked. c. Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated. d. The plate is washed to remove unbound substances. e. A biotinylated detection antibody specific for the cytokine is added, followed by incubation. f. After another wash, an enzyme-conjugated avidin (B1170675) (e.g., streptavidin-horseradish peroxidase) is added. g. Following a final wash, a substrate solution is added to the wells, resulting in color development in proportion to the amount of cytokine bound. h. The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm). i. The cytokine concentration in the samples is determined by interpolating from the standard curve.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of natural products are often mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. Its inhibition is a key mechanism for many anti-inflammatory drugs.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Transcription This compound This compound (Potential Target) This compound->IKK Inhibition? MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Genes Pro-inflammatory Genes AP1->Genes Transcription This compound This compound (Potential Target) This compound->MAPKKK Inhibition? Experimental_Workflow Plant Menispermum dauricum (Rhizome) Extraction Extraction & Fractionation Plant->Extraction Isolation Compound Isolation (e.g., this compound) Extraction->Isolation Screening In Vitro Screening (RAW264.7 Cells) Isolation->Screening NO_Assay NO Production Assay Screening->NO_Assay Cytokine_Assay Cytokine ELISA (IL-6, TNF-α) Screening->Cytokine_Assay Mechanism Mechanism of Action Studies Screening->Mechanism NFkB_Assay NF-κB Pathway Analysis (e.g., Western Blot, Reporter Assay) Mechanism->NFkB_Assay MAPK_Assay MAPK Pathway Analysis (e.g., Western Blot) Mechanism->MAPK_Assay

References

Investigating the Antiviral Effects of Menisdaurin Against Hepatitis B Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. Current antiviral therapies can effectively suppress viral replication, but they rarely lead to a complete cure due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This necessitates the exploration of novel antiviral agents with different mechanisms of action. Menisdaurin, a naturally occurring cyanogenic glucoside, has emerged as a compound of interest due to its potential antiviral properties. This technical guide provides a comprehensive overview of the existing research on the anti-HBV effects of this compound, detailing the available quantitative data, outlining relevant experimental protocols, and visualizing its proposed mechanism of action.

Quantitative Data on the Anti-HBV Activity of this compound

The current body of research on this compound's efficacy against HBV is primarily based on in vitro studies. The following tables summarize the key quantitative findings from the available literature.

Table 1: Inhibition of HBV Antigen Secretion by this compound

Cell LineCompound ConcentrationTarget AntigenPercent InhibitionCitation
HepG2.2.1510 µg/mLHBeAg64%[1]
HepG2.2.1510 µg/mLHBsAg54.5%[1]

Table 2: In Vitro Efficacy of this compound Against HBV

Cell LineParameterValueCitation
Human HepatoblastomaEC505.1 ± 0.2 µg/mL

Note: Data on the effect of this compound on HBV DNA levels and cccDNA are not currently available in the published literature.

Proposed Mechanism of Action

Based on in silico molecular docking studies, this compound is hypothesized to act as an inhibitor of the HBV polymerase/reverse transcriptase (Pol/RT) enzyme. This enzyme is crucial for the reverse transcription of pregenomic RNA (pgRNA) into relaxed circular DNA (rcDNA), a key step in the HBV replication cycle. By binding to the active site of the Pol/RT, this compound may disrupt its function, thereby inhibiting viral DNA synthesis.

cluster_replication HBV Replication Cycle This compound This compound This compound->Inhibition HBV_Pol_RT HBV Polymerase (Pol/RT) rcDNA Relaxed Circular DNA (rcDNA) HBV_Pol_RT->rcDNA Reverse Transcription pgRNA Pregenomic RNA (pgRNA) pgRNA->HBV_Pol_RT Binds to Inhibition->HBV_Pol_RT

Caption: Proposed mechanism of this compound as an HBV Pol/RT inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's anti-HBV effects. While specific protocols from the original this compound studies are not fully detailed, the following represent standard and widely accepted methods for such investigations.

Cell Culture and Maintenance
  • Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are a common model for in vitro HBV replication studies.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418 (to maintain selection for the HBV-expressing cells).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range of this compound that is non-toxic to the host cells.

  • Procedure:

    • Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Quantification of HBsAg and HBeAg (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of secreted HBV surface antigen (HBsAg) and e-antigen (HBeAg) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant from this compound-treated and untreated HepG2.2.15 cells.

    • Use commercially available HBsAg and HBeAg ELISA kits according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with capture antibodies specific for HBsAg or HBeAg.

    • Add the culture supernatants and incubate.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add the enzyme substrate and measure the colorimetric change using a microplate reader at the appropriate wavelength.

    • Quantify the antigen levels based on a standard curve.

Quantification of Extracellular HBV DNA (qPCR)

Quantitative real-time PCR (qPCR) is used to measure the amount of HBV DNA released into the cell culture supernatant, which is indicative of viral particle production.

  • Procedure:

    • Collect the culture supernatant and centrifuge to remove cellular debris.

    • Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

    • Perform qPCR using primers and a probe specific for a conserved region of the HBV genome (e.g., the S gene).

    • A standard curve is generated using a plasmid containing the HBV genome at known concentrations to quantify the HBV DNA copy number.

Quantification of Intracellular HBV cccDNA (qPCR)

This is a critical assay to determine if a compound can reduce the stable form of the viral genome.

  • Procedure:

    • Harvest the HepG2.2.15 cells.

    • Perform a modified Hirt extraction to selectively isolate low molecular weight DNA, including cccDNA, while removing most of the host genomic DNA and integrated HBV DNA.

    • Treat the extracted DNA with a plasmid-safe ATP-dependent DNase to digest any remaining relaxed circular or linear HBV DNA, leaving the cccDNA intact.

    • Perform qPCR using primers that specifically amplify the gap region of the rcDNA, thus only amplifying cccDNA.

    • Normalize the cccDNA copy number to the cell number, which can be determined by quantifying a host housekeeping gene (e.g., β-globin) from the total DNA extract before the selective digestion steps.

Molecular Docking of this compound with HBV Pol/RT

Computational studies can provide insights into the potential binding mode of an inhibitor to its target protein.

  • Procedure:

    • Obtain the 3D structure of the HBV Pol/RT protein. If a crystal structure is unavailable, a homology model can be built using a template structure (e.g., HIV-1 reverse transcriptase).

    • Prepare the 3D structure of this compound.

    • Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of this compound within the active site of the HBV Pol/RT.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the enzyme to understand the basis of the potential inhibition.

Experimental and Analytical Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-HBV activity of a compound like this compound.

cluster_in_vitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies A Compound Preparation (this compound) C Cytotoxicity Assay (MTT) A->C B Cell Culture (HepG2.2.15) B->C D Antiviral Activity Assays C->D Determine Non-toxic Concentrations E ELISA for HBsAg/HBeAg D->E F qPCR for Extracellular HBV DNA D->F G qPCR for Intracellular HBV cccDNA D->G H Molecular Docking (HBV Pol/RT) I Signaling Pathway Analysis (Western Blot, etc.)

Caption: A generalized experimental workflow for assessing the anti-HBV potential of this compound.

Signaling Pathway Analysis (Hypothetical)

Currently, there is no published data on the specific signaling pathways modulated by this compound in the context of HBV infection. However, many antiviral compounds exert their effects by modulating host cellular signaling pathways that are crucial for viral replication. Key pathways often investigated include the PI3K/Akt, MAPK, and NF-κB signaling pathways. Future research on this compound should include an investigation of its effects on these pathways.

cluster_pathways Potential Host Signaling Pathways for Investigation This compound This compound PI3K PI3K/Akt Pathway This compound->PI3K Modulation? MAPK MAPK Pathway This compound->MAPK Modulation? NFkB NF-κB Pathway This compound->NFkB Modulation? HBV_Replication HBV Replication PI3K->HBV_Replication Influence MAPK->HBV_Replication Influence NFkB->HBV_Replication Influence

Caption: Potential host signaling pathways to investigate for this compound's antiviral mechanism.

Conclusion and Future Directions

The available data suggests that this compound exhibits anti-HBV activity in vitro, with a notable reduction in HBeAg and HBsAg secretion. The proposed mechanism of action as an HBV Pol/RT inhibitor is a promising avenue for further investigation. However, to fully assess the therapeutic potential of this compound, several critical knowledge gaps must be addressed. Future research should prioritize:

  • Comprehensive Dose-Response Studies: To accurately determine the IC50 values for the inhibition of HBsAg, HBeAg, and HBV DNA replication.

  • Evaluation of cccDNA Reduction: Investigating the effect of this compound on the cccDNA pool is essential to determine if it has the potential to contribute to a curative therapy.

  • Elucidation of Signaling Pathway Modulation: Understanding how this compound interacts with host cell signaling pathways will provide a more complete picture of its mechanism of action.

  • In Vivo Efficacy and Safety Studies: Animal model studies are necessary to evaluate the antiviral efficacy, pharmacokinetics, and safety profile of this compound in a living organism.

References

Menisdaurin: A Secondary Metabolite at the Crossroads of Plant Defense and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Menisdaurin, a cyanogenic glycoside found in a diverse range of plant species, stands as a compelling subject of research in plant biochemistry and drug discovery. This technical guide provides a comprehensive overview of this compound's role as a secondary metabolite, consolidating current knowledge on its biosynthesis, physiological functions, and mechanisms of action within plants. This document details quantitative data, experimental protocols, and visualizes key pathways to serve as a vital resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a nitrile-containing glycoside, first isolated from Menispermum dauricum, and subsequently identified in other plant species including European holly (Ilex aquifolium) and members of the Flueggea and Tiquilia genera.[1] As a cyanogenic glycoside, this compound is part of a class of "phytoanticipins," pre-formed defense compounds that release toxic hydrogen cyanide upon enzymatic hydrolysis, typically triggered by tissue damage from herbivores.[2] Beyond its defensive role, emerging evidence suggests that cyanogenic glycosides may also be involved in nitrogen and sugar storage and transport within the plant. This guide delves into the multifaceted nature of this compound, providing a detailed examination of its biochemistry and physiological significance.

Chemical Properties

This compound is structurally characterized by a glucose molecule linked to an aglycone containing an α,β-unsaturated nitrile group.[1] The sugar moiety confers stability and solubility to the molecule, allowing for its storage in the plant vacuole. The presence of the nitrile group is central to its function as a cyanogenic glycoside.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated; however, based on the well-established pathway for other cyanogenic glycosides, a putative pathway can be proposed. Cyanogenic glycosides are derived from amino acids. The canonical pathway involves the action of two key enzyme families: Cytochrome P450 monooxygenases (CYPs) and UDP-glucosyltransferases (UGTs).

The proposed biosynthetic pathway for this compound likely involves the following steps:

  • Amino Acid Precursor: The specific amino acid precursor for this compound has not yet been definitively identified.

  • Conversion to an Aldoxime: A CYP enzyme, likely from the CYP79 family, catalyzes the conversion of the precursor amino acid to its corresponding aldoxime.[3]

  • Conversion to a Cyanohydrin: Another CYP enzyme, likely from the CYP71 family, is responsible for converting the aldoxime into an unstable cyanohydrin intermediate.[4]

  • Glycosylation: A UDP-glucosyltransferase (UGT) stabilizes the cyanohydrin by attaching a glucose molecule, forming this compound. UGTs from the UGT85 family are commonly involved in the biosynthesis of cyanogenic glycosides.[5]

Menisdaurin_Biosynthesis Amino Acid Precursor Amino Acid Precursor Aldoxime Aldoxime Amino Acid Precursor->Aldoxime CYP79 Unstable Cyanohydrin Unstable Cyanohydrin Aldoxime->Unstable Cyanohydrin CYP71 This compound This compound Unstable Cyanohydrin->this compound UGT85

Physiological Role in Plants

The primary and most well-understood role of this compound in plants is as a chemical defense mechanism against herbivores.[2][6] The "cyanide bomb" is a classic example of a two-component defense system. This compound is stored in the vacuole, spatially separated from the hydrolytic enzymes (β-glucosidases) located in the cytoplasm and cell wall. When a herbivore damages the plant tissue, this compartmentalization is disrupted, bringing this compound into contact with β-glucosidases. This initiates the hydrolysis of this compound, releasing the unstable aglycone, which then spontaneously or enzymatically decomposes to produce toxic hydrogen cyanide (HCN). HCN is a potent inhibitor of cellular respiration, making it a powerful deterrent to a wide range of herbivores.

Beyond its role in direct defense, there is speculation that this compound and other cyanogenic glycosides may serve as a storage form of reduced nitrogen and glucose, which can be mobilized by the plant when needed.

Cyanide_Bomb_Mechanism cluster_vacuole Vacuole cluster_cytoplasm Cytoplasm/Cell Wall This compound This compound Mixing Mixing This compound->Mixing β-glucosidase β-glucosidase β-glucosidase->Mixing Tissue Damage Tissue Damage Tissue Damage->Mixing Disrupts Compartmentalization Hydrolysis Hydrolysis Mixing->Hydrolysis Unstable Aglycone + Glucose Unstable Aglycone + Glucose Hydrolysis->Unstable Aglycone + Glucose Unstable Aglycone Unstable Aglycone Hydrogen Cyanide (HCN) Hydrogen Cyanide (HCN) Unstable Aglycone->Hydrogen Cyanide (HCN) Decomposition

Regulation of this compound Biosynthesis

The biosynthesis of plant secondary metabolites is often tightly regulated by signaling molecules, such as jasmonic acid (JA) and salicylic (B10762653) acid (SA), which are key players in plant defense responses. While direct evidence for the regulation of this compound biosynthesis by these hormones is currently lacking, the general framework of plant defense signaling suggests their likely involvement.

  • Jasmonic Acid (JA): JA and its derivatives are central to the regulation of defenses against chewing herbivores. It is plausible that herbivore feeding could trigger the JA signaling cascade, leading to the upregulation of genes encoding the biosynthetic enzymes for this compound, thereby increasing its production.[7]

  • Salicylic Acid (SA): SA is primarily associated with defense against biotrophic pathogens. While a direct link to this compound is not established, crosstalk between the SA and JA signaling pathways is common, suggesting a potential for indirect influence.[8]

Menisdaurin_Regulation Herbivore Attack Herbivore Attack Jasmonic Acid Signaling Jasmonic Acid Signaling Herbivore Attack->Jasmonic Acid Signaling Induces Pathogen Infection Pathogen Infection Salicylic Acid Signaling Salicylic Acid Signaling Pathogen Infection->Salicylic Acid Signaling Induces This compound Biosynthesis Genes This compound Biosynthesis Genes Jasmonic Acid Signaling->this compound Biosynthesis Genes Upregulates (Putative) Salicylic Acid Signaling->this compound Biosynthesis Genes Crosstalk? (Putative) This compound Production This compound Production This compound Biosynthesis Genes->this compound Production Leads to

Quantitative Data

Quantitative analysis of this compound in plant tissues is crucial for understanding its ecological role and for quality control of herbal preparations. The concentration of this compound can vary significantly between plant species, tissues, and in response to environmental stimuli.

Plant SpeciesTissueMethodThis compound Concentration (% w/w)Reference
Flueggea virosaAerial Parts (Methanol Extract)UPLC-PDA3.28

Experimental Protocols

Extraction and Purification of this compound

A general protocol for the extraction and purification of cyanogenic glycosides from plant material is provided below. This protocol may require optimization depending on the specific plant matrix.

  • Harvesting and Drying: Harvest fresh plant material and either freeze-dry or oven-dry at a low temperature (e.g., 40-50 °C) to inactivate degradative enzymes.

  • Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll.

    • Subsequently, extract the defatted material with a polar solvent such as methanol (B129727) or a methanol-water mixture (e.g., 80% methanol) using maceration, sonication, or Soxhlet extraction.

  • Purification:

    • Concentrate the crude extract under reduced pressure.

    • Subject the concentrated extract to column chromatography on silica (B1680970) gel or a reversed-phase C18 stationary phase.

    • Elute with a gradient of solvents (e.g., ethyl acetate-methanol for silica gel or water-acetonitrile for C18) to separate this compound from other compounds.

    • Monitor fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine fractions containing pure this compound and recrystallize if necessary.

Extraction_Purification_Workflow Plant Material Plant Material Drying & Grinding Drying & Grinding Plant Material->Drying & Grinding Defatting (Hexane) Defatting (Hexane) Drying & Grinding->Defatting (Hexane) Extraction (Methanol) Extraction (Methanol) Defatting (Hexane)->Extraction (Methanol) Crude Extract Crude Extract Extraction (Methanol)->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC/HPLC Analysis TLC/HPLC Analysis Fraction Collection->TLC/HPLC Analysis Pure this compound Pure this compound TLC/HPLC Analysis->Pure this compound

Quantification of this compound by UPLC-PDA

The following method is adapted from a validated protocol for the quantification of this compound in Flueggea virosa.

  • Instrumentation: Ultra-Performance Liquid Chromatography with a Photo Diode Array detector (UPLC-PDA).

  • Column: Eclipse C18 (4.6 × 100 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 0.16 mL/min.

  • Detection Wavelength: 235 nm.

  • Quantification: Based on a calibration curve generated using a certified reference standard of this compound.

Conclusion and Future Perspectives

This compound is a significant secondary metabolite with a clear role in plant defense. While progress has been made in its identification and quantification, several key areas require further investigation. Elucidating the complete biosynthetic pathway, including the identification of the precursor amino acid and the specific enzymes involved, is a critical next step. Understanding the regulatory networks that control this compound production, particularly in response to herbivory and pathogen attack, will provide deeper insights into its ecological function. Further quantitative studies across a broader range of plant species and tissues will help to build a more complete picture of its distribution and potential applications. For drug development professionals, the reported biological activities of this compound, such as its anti-inflammatory and antiviral properties, warrant further investigation to explore its therapeutic potential. This technical guide serves as a foundation for these future research endeavors, providing a structured overview of the current state of knowledge on this intriguing plant metabolite.

References

Methodological & Application

Application Note: Quantitative Analysis of Menisdaurin using HPLC-PDA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin (B1234387) is a naturally occurring nitrile glycoside found in several plant species, including Menispermum dauricum and Flueggea virosa.[1] It has garnered interest in the scientific community due to its potential biological activities, including antiviral properties.[2][3] Accurate and reliable quantitative analysis of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and new drug development. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA), based on a validated UPLC-PDA method.[2][3]

Principle

This method utilizes reversed-phase chromatography to separate this compound from other components in a sample matrix. The separation is achieved on a C18 column using a gradient elution of acetonitrile (B52724) and water. A Photodiode Array (PDA) detector is used for the detection and quantification of this compound at its maximum absorption wavelength (λmax).[2][3] Identification is confirmed by comparing the retention time and UV spectrum of the analyte with that of a reference standard. Quantification is performed using an external standard calibration curve.

Experimental Protocol

Equipment and Materials
  • HPLC or UPLC system equipped with a PDA detector

  • C18 analytical column (e.g., Eclipse C18, 4.6 x 100 mm, 3.5 µm)[2][3]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.2 or 0.45 µm)

  • HPLC grade acetonitrile

  • HPLC grade water

  • This compound reference standard

Chromatographic Conditions

A validated method for the simultaneous analysis of Bergenin (B1666849) and this compound has been established and its parameters are detailed below.[2][3]

ParameterCondition
Column Eclipse C18 (4.6 x 100 mm, 3.5 µm)[2][3]
Mobile Phase Gradient of Acetonitrile and Water[2][3]
Flow Rate 0.16 mL/min[2][3]
Column Temperature Ambient[2][3]
Injection Volume 5 µL (typical, can be optimized)
PDA Detection 235 nm[2][3]
Retention Time (Rt) ~2.723 min[2][3]
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable solvent to achieve a range of concentrations for the calibration curve.

Sample Preparation

The following is a general procedure for the extraction of this compound from plant material (Flueggea virosa). The specific steps may need to be optimized depending on the sample matrix.

  • Extraction: Accurately weigh the powdered plant material and extract with a suitable solvent, such as methanol.

  • Filtration: Filter the extract through a 0.2 or 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase or solvent used for sample preparation) to ensure there are no interfering peaks.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • After each injection, record the chromatogram and the peak area of this compound.

Data Analysis
  • Calibration Curve: Plot a graph of the peak area of the this compound standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value of >0.99 is generally considered acceptable.[2][3]

  • Quantification: Use the calibration curve to determine the concentration of this compound in the sample solutions based on their corresponding peak areas.

Method Validation Summary

The referenced UPLC-PDA method was validated for several parameters to ensure its reliability and sensitivity.[2][3]

Validation ParameterResult
Linearity (r²) > 0.99[2][3]
Recovery 98.20 - 100.08%[2][3]
Precision Method demonstrated good precision[2][3]
Specificity The method was shown to be specific for this compound[2][3]
Accuracy The method was shown to be accurate[2][3]
Robustness The method demonstrated good robustness[2][3]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-PDA Analysis cluster_data Data Processing Standard_Prep Standard Preparation Filtration Filtration (0.2/0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation (e.g., Extraction) Sample_Prep->Filtration Injection Injection of Standards & Samples Filtration->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection PDA Detection (235 nm) Chromatography->Detection Peak_Integration Peak Integration & Area Measurement Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for this compound analysis by HPLC-PDA.

References

Application Note: Quantitative Analysis of Menisdaurin using Ultra-Performance Liquid Chromatography (UPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative determination of Menisdaurin (B1234387) in plant extracts using a validated Ultra-Performance Liquid Chromatography (UPLC) method with Photodiode Array (PDA) detection.

Introduction

This compound is a biologically active cyanogenic glucoside first isolated from Menispermum dauricum.[1][2] It has also been identified in other plant species, including Flueggea virosa.[3] Pharmacological studies have indicated that this compound possesses anti-viral activity, making it a compound of interest for pharmaceutical research and quality control of herbal preparations.[3]

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and reduced analysis time, making it an ideal technique for the rapid and accurate quantification of natural products in complex matrices.[4] This application note details a validated UPLC-PDA method for the routine analysis of this compound.

Experimental Workflow

The overall workflow for the quantitative analysis of this compound is depicted below. The process begins with the preparation of standards and the extraction of the analyte from the plant matrix, followed by UPLC-PDA analysis and data processing.

G cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Plant Plant Material Extract Methanol (B129727) Extraction Plant->Extract Filter Filtration (0.2 µm) Extract->Filter UPLC UPLC-PDA System Filter->UPLC Inject Standard This compound Standard Preparation Standard->UPLC Inject Column Eclipse C18 Column UPLC->Column Detection Detection at 235 nm Column->Detection Integration Peak Integration Detection->Integration Quant Quantification (External Standard) Integration->Quant

Caption: UPLC analysis workflow for this compound quantification.

Experimental Protocols

This protocol is based on the validated method for the concurrent analysis of bergenin (B1666849) and this compound in the aerial parts of Flueggea virosa.[3]

Instrumentation and Materials
  • UPLC System: A system equipped with a photodiode array (PDA) detector.

  • Column: Eclipse C18 (4.6 × 100 mm, 3.5 µm particle size).[3]

  • Solvents: Acetonitrile (ACN) and Water (HPLC or UPLC grade).

  • Reagents: this compound reference standard.

  • Sample Preparation: 0.2 µm syringe filters.

Preparation of Standard Solutions
  • Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at different concentration levels.

Sample Preparation (from Plant Material)
  • Extraction: Weigh a precise amount of the dried and powdered plant material (e.g., 1 gram of aerial parts of F. virosa) and place it in a suitable flask.

  • Solvent Addition: Add a defined volume of methanol.

  • Sonication: Sonicate the mixture for approximately 15-20 minutes to ensure efficient extraction.

  • Filtration: Filter the resulting extract through a 0.2 µm syringe filter into a UPLC vial prior to injection to remove particulate matter.[5][6]

UPLC-PDA Chromatographic Conditions

The chromatographic conditions are summarized in the table below.

ParameterCondition
Column Eclipse C18 (4.6 × 100 mm, 3.5 µm)[3]
Mobile Phase Gradient of Acetonitrile (A) and Water (B)[3]
Flow Rate 0.16 mL/min[3]
Detection Wavelength 235 nm[3]
Column Temperature Ambient[3]
Injection Volume To be optimized for the specific system

Under these conditions, this compound has a retention time (Rt) of approximately 2.723 minutes.[3]

Quantitative Data and Method Validation

The UPLC method was validated for linearity, precision, accuracy, specificity, and robustness. The key quantitative results are summarized below.[3]

Table 1: Linearity and Sensitivity
AnalyteLinear RangeCorrelation Coefficient (r²)LODLOQ
This compound(Not Specified)> 0.99(Not Specified)(Not Specified)
Note: Specific concentration ranges, LOD, and LOQ values were not detailed in the primary source but the correlation coefficient was confirmed to be excellent.[3]
Table 2: Accuracy (Recovery)

The accuracy of the method was determined by recovery studies.

AnalyteRecovery Range (%)
This compound98.20 - 100.08[3]
Table 3: Precision

Precision was evaluated through intraday and interday analysis, with results expressed as the percentage relative standard deviation (%RSD).

AnalytePrecision (%RSD)
This compoundData indicates excellent precision[3]
Note: Specific %RSD values were not provided in the abstract, but the method was described as having excellent reliability.[3]

Potential Mechanism of Action: Anti-Viral Activity

This compound is reported to have anti-viral properties.[3] While its specific molecular target has not been fully elucidated, antiviral drugs typically interfere with one or more stages of the viral life cycle. The diagram below illustrates the general stages of a viral infection and highlights potential points of inhibition for an antiviral compound like this compound.

G cluster_cell Host Cell Attachment 1. Attachment Entry 2. Entry & Uncoating Attachment->Entry Replication 3. Genome Replication & Protein Synthesis Entry->Replication Assembly 4. Assembly Replication->Assembly Virus_Int Viral Components Replication->Virus_Int Release 5. Release Assembly->Release New_Virus New Virions Release->New_Virus Virus_Ext Virus Virus_Ext->Attachment Binds to receptor Virus_Int->Assembly Inhibit1 X Inhibit2 X Inhibit3 X This compound This compound (Potential Action) This compound->Inhibit1 This compound->Inhibit2 This compound->Inhibit3

Caption: General viral life cycle and potential inhibition targets.

The stages where antiviral agents commonly act include:

  • Attachment and Entry: Preventing the virus from binding to or entering the host cell.

  • Replication and Synthesis: Inhibiting viral enzymes like polymerases or proteases to block the replication of the viral genome and the synthesis of viral proteins.[7][8]

  • Assembly and Release: Preventing the assembly of new viral particles or blocking their release from the host cell, often by inhibiting enzymes like neuraminidase in the case of the influenza virus.[8][9]

Further research is required to determine the precise mechanism by which this compound exerts its antiviral effects.

Conclusion

The described UPLC-PDA method is demonstrated to be simple, rapid, accurate, and reliable for the quantitative analysis of this compound.[3] With a short retention time and excellent validation parameters, this method is well-suited for the routine quality control of raw materials and finished herbal products containing this compound.

References

Application Notes and Protocols: Total Synthesis of Menisdaurin and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of the cyanogenic glucoside (-)-Menisdaurin and its analogues. This document includes detailed experimental protocols for the synthesis, purification, and characterization of these compounds, as well as methods for evaluating their biological activity, particularly their potential as anti-hepatitis B virus (HBV) agents.

Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of (-)-Menisdaurin. The synthesis proceeds in 10 steps with a modest overall yield. The biological activity of Menisdaurin and its analogues against HBV is also presented.

Parameter Value Notes
Total Synthesis Steps 10Starting from a derivative of 7-oxanorbornanone.[1]
Overall Yield ~3%For the complete 10-step synthesis of (-)-Menisdaurin.[1]
Key Reaction Nucleophilic epoxide ring-openingA crucial step for establishing the stereochemistry of the aglycone.[1]
Glycosidation Yield ~80%The coupling of the protected aglycone with the glucose donor.[1]
Anti-HBV Activity (EC₅₀) 5.1 ± 0.2 µg/mL to 87.7 ± 5.8 µg/mLFor this compound and its naturally occurring analogues (Menisdaurins B-E, coclauril, menisdaurilide).
Cytotoxicity (CC₅₀) >100 µMGenerally low cytotoxicity observed for related compounds in antiviral assays.

Experimental Protocols

The following protocols provide detailed methodologies for the key stages in the total synthesis of (-)-Menisdaurin and the evaluation of its anti-HBV activity.

Total Synthesis of (-)-Menisdaurin

The first total synthesis of (-)-Menisdaurin was achieved from a derivative of 7-oxanorbornanone.[1] A key strategic element of this synthesis is the regioselective and stereoselective opening of an epoxide.[1]

Step 1-5: Synthesis of the Protected Aglycone Precursor

Detailed experimental procedures for the initial steps are based on established synthetic methodologies for carbohydrate and alicyclic chemistry and would be detailed in the full publication of the synthesis. These steps typically involve protection of functional groups, stereoselective reductions, and the introduction of the necessary carbon framework.

Step 6: Epoxidation

  • Dissolve the allylic alcohol precursor (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M).

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (Ethyl acetate (B1210297)/Hexane gradient) to afford the epoxide.

Step 7: Nucleophilic Epoxide Opening

  • Dissolve the epoxide (1.0 eq) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water (0.1 M).

  • Add lithium bromide (5.0 eq) and heat the mixture to 80 °C.

  • Stir the reaction at 80 °C for 12 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography (Ethyl acetate/Hexane gradient) to yield the diol.

Step 8: Introduction of the Cyano Group

  • Protect the newly formed secondary alcohol as a silyl (B83357) ether (e.g., using TBSCl and imidazole (B134444) in DMF).

  • Oxidize the primary alcohol to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) in DCM.

  • Treat the crude aldehyde with acetone (B3395972) cyanohydrin and a catalytic amount of a base (e.g., triethylamine) to form the cyanohydrin.

  • Protect the cyanohydrin hydroxyl group to complete the synthesis of the protected aglycone.

Step 9: Glycosidation

  • Dissolve the protected aglycone (1.0 eq) and the glycosyl donor (e.g., per-O-acetylated glucopyranosyl bromide, 1.2 eq) in anhydrous DCM (0.1 M).

  • Add a Lewis acid promoter (e.g., silver triflate, 1.5 eq) at -78 °C under an argon atmosphere.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by flash chromatography to yield the protected glycoside. This step has been reported to proceed with a high yield of approximately 80%.[1]

Step 10: Deprotection

  • Dissolve the protected glycoside in a solution of sodium methoxide (B1231860) in methanol (B129727) (0.5 M).

  • Stir the reaction at room temperature for 4 hours.

  • Neutralize the reaction with Amberlite IR-120 H+ resin.

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to afford (-)-Menisdaurin.

  • Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and polarimetry to confirm its structure and stereochemistry as (Z,4S,6R).[2][3]

Anti-Hepatitis B Virus (HBV) Activity Assay

This protocol describes a cell-based assay to determine the in vitro anti-HBV activity of this compound and its analogues.

Cell Line and Culture:

  • Use HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the HBV genome.

  • Culture the cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 380 µg/mL G418.

  • Maintain the cells at 37 °C in a humidified atmosphere with 5% CO₂.

Experimental Procedure:

  • Seed HepG2.2.15 cells in 96-well plates at a density of 1 x 10⁴ cells per well.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds (this compound and its analogues) in the culture medium. Include a positive control (e.g., Lamivudine) and a negative control (vehicle).

  • Replace the culture medium with the medium containing the test compounds.

  • Incubate the plates for 6 days, replacing the medium with freshly prepared compounds every 2 days.

  • Collect the cell culture supernatants on day 6 for the quantification of HBsAg and HBeAg.

  • Perform a cell viability assay (e.g., MTT assay) on the cells to determine the cytotoxicity of the compounds.

Quantification of HBV Antigens:

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of HBsAg and HBeAg in the culture supernatants according to the manufacturer's instructions.

Data Analysis:

  • Calculate the 50% effective concentration (EC₅₀) for the inhibition of HBsAg and HBeAg production.

  • Calculate the 50% cytotoxic concentration (CC₅₀) from the cell viability data.

  • Determine the selectivity index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Total_Synthesis_of_this compound start 7-Oxanorbornanone Derivative intermediate1 Protected Aglycone Precursor start->intermediate1 Steps 1-5 epoxide Epoxide intermediate1->epoxide Step 6: m-CPBA diol Diol epoxide->diol Step 7: LiBr, H2O aglycone Protected Aglycone diol->aglycone Step 8: Cyano Group Introduction glycoside Protected this compound aglycone->glycoside Step 9: Glycosidation (80% yield) This compound (-)-Menisdaurin glycoside->this compound Step 10: Deprotection

Caption: Total Synthesis Pathway of (-)-Menisdaurin.

Anti_HBV_Assay_Workflow seed Seed HepG2.2.15 cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound and Analogues incubate1->treat incubate2 Incubate for 6 days (medium change every 2 days) treat->incubate2 collect Collect Supernatant incubate2->collect viability Perform MTT Assay (Cytotoxicity) incubate2->viability elisa Quantify HBsAg & HBeAg (ELISA) collect->elisa analyze Data Analysis (EC50, CC50, SI) viability->analyze elisa->analyze

Caption: Experimental Workflow for Anti-HBV Activity Assay.

Signaling_Pathway_Hypothesis This compound This compound / Analogue Cell Hepatocyte (HepG2.2.15) This compound->Cell This compound->Inhibition HBV_Replication HBV Replication Cycle Cell->HBV_Replication HBsAg HBsAg Secretion HBV_Replication->HBsAg HBeAg HBeAg Secretion HBV_Replication->HBeAg Inhibition->HBV_Replication

Caption: Hypothesized Mechanism of Anti-HBV Action.

References

Application Notes & Protocols: Extraction of Menisdaurin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menisdaurin is a cyanogenic glycoside first isolated from Menispermum dauricum.[1] It is also found in other plant species such as European holly (Ilex aquifolium) and Flueggea virosa. This compound and its derivatives have garnered interest for their potential biological activities, including antiviral properties. This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant materials, as well as a proposed mechanism for its antiviral activity.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₄H₁₉NO₇[1]
Molar Mass313.31 g/mol [1]
Melting Point175-176 °C
AppearanceColorless crystalline platelets
StabilityUnstable in water and methanol (B129727).[1][1]
Table 2: Quantitative Analysis of this compound in Plant Extracts
Plant SourceExtraction MethodThis compound Content (% w/w in extract)Quantification MethodReference
Flueggea virosa (aerial parts)Methanol Extraction4.22%HPTLC

Experimental Protocols

Protocol 1: Extraction of this compound from Menispermum dauricum Rhizomes

This protocol describes a general procedure for the extraction of this compound from the dried rhizomes of Menispermum dauricum.

Materials:

  • Dried and powdered rhizomes of Menispermum dauricum

  • Methanol (ACS grade)

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Maceration:

    • Weigh 100 g of dried, powdered rhizomes of Menispermum dauricum.

    • Place the powdered material in a 1 L Erlenmeyer flask.

    • Add 500 mL of methanol to the flask, ensuring the plant material is fully submerged.

    • Seal the flask and allow it to macerate for 48 hours at room temperature with occasional shaking.

  • Filtration:

    • Filter the methanol extract through Whatman No. 1 filter paper to separate the plant debris.

    • Collect the filtrate in a clean flask.

    • Re-extract the plant residue with an additional 250 mL of methanol for 24 hours to maximize yield, and filter again.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Continue evaporation until a crude, viscous extract is obtained.

  • Drying and Storage:

    • Dry the crude extract completely under a vacuum to remove any residual solvent.

    • Store the dried crude extract in a desiccator at 4°C in the dark to prevent degradation.

Protocol 2: Purification of this compound by Silica (B1680970) Gel Column Chromatography

This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvent system: Dichloromethane:Methanol (gradient elution)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Fraction collector and test tubes

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% Dichloromethane).

    • Pour the slurry into the chromatography column and allow it to pack uniformly, avoiding air bubbles.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with the initial non-polar solvent (100% Dichloromethane).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., 99:1, 98:2, 95:5 Dichloromethane:Methanol).

    • Collect fractions of a consistent volume (e.g., 10 mL) using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in an appropriate solvent system (e.g., Dichloromethane:Methanol 9:1).

    • Visualize the spots under a UV lamp at 254 nm.

    • Pool the fractions containing the compound of interest (this compound).

  • Isolation and Drying:

    • Combine the pure fractions and concentrate them using a rotary evaporator at a temperature below 40°C.

    • Dry the purified this compound under a vacuum.

    • Confirm the purity of the isolated compound using an appropriate analytical technique such as HPLC or HPTLC.

Protocol 3: Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)

This protocol is adapted from a validated method for the quantification of this compound.

Materials:

  • HPTLC system (applicator, developing chamber, scanner)

  • Silica gel 60 F254 HPTLC plates

  • This compound standard

  • Dichloromethane and Methanol (HPLC grade)

  • Plant extract containing this compound

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard of known concentration in methanol.

    • Prepare a solution of the plant extract in methanol.

  • Chromatography:

    • Apply the standard and sample solutions as bands on the HPTLC plate using an automatic applicator.

    • Develop the plate in a twin-trough chamber saturated with the mobile phase of Dichloromethane:Methanol.

    • Dry the plate after development.

  • Densitometric Analysis:

    • Scan the dried plate using a TLC scanner in absorbance mode at 260 nm.

    • Record the peak areas of the standard and the sample.

  • Quantification:

    • Create a calibration curve by plotting the peak area versus the concentration of the this compound standard.

    • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow plant_material Dried & Powdered Plant Material (e.g., Menispermum dauricum rhizomes) maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (Dichloromethane:Methanol gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Concentration & Drying pooling->final_concentration pure_this compound Purified this compound final_concentration->pure_this compound quantification Quantification (HPTLC) pure_this compound->quantification

Caption: Workflow for this compound extraction and purification.

Proposed Antiviral Signaling Pathway of this compound

Note: The precise antiviral mechanism of this compound has not been fully elucidated. The following diagram illustrates a hypothetical signaling pathway based on the known mechanisms of other antiviral glycosides, which often involve the inhibition of viral neuraminidase. This proposed pathway requires experimental validation.

Caption: Proposed antiviral mechanism of this compound via neuraminidase inhibition.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay Using Menisdaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin (B1234387), a cyanogenic glucoside, has garnered interest for its potential therapeutic properties. These application notes provide a comprehensive guide to evaluating the anti-inflammatory effects of this compound in vitro. The protocols detailed below outline standard methodologies to assess its impact on key inflammatory mediators and signaling pathways. These assays are crucial for the preliminary screening and characterization of novel anti-inflammatory agents.

The primary focus of these protocols is to utilize lipopolysaccharide (LPS)-stimulated macrophage cell lines, a well-established model for mimicking bacterial-induced inflammation.[1][2] The assays will quantify the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines, as well as its influence on the pivotal NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[3][4]

Data Presentation: Summary of this compound's Anti-inflammatory Activity

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound in vitro.

Table 1: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)% InhibitionIC₅₀ (µM)
Control (untreated)-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 2.10
LPS + this compound1018.5 ± 1.528.325.7
LPS + this compound2512.1 ± 1.153.1
LPS + this compound506.4 ± 0.875.2
LPS + this compound1003.1 ± 0.588.0
L-NAME (Positive Control)1002.5 ± 0.490.3

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Cells

CytokineTreatmentConcentration (µM)Cytokine Level (pg/mL)% Inhibition
TNF-α Control (untreated)-55 ± 8-
LPS (1 µg/mL)-1250 ± 1100
LPS + this compound25780 ± 6537.6
LPS + this compound50450 ± 4264.0
IL-6 Control (untreated)-30 ± 5-
LPS (1 µg/mL)-980 ± 850
LPS + this compound25610 ± 5537.8
LPS + this compound50320 ± 3067.3
IL-1β Control (untreated)-15 ± 3-
LPS (1 µg/mL)-450 ± 400
LPS + this compound25290 ± 2535.6
LPS + this compound50160 ± 1864.4

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines:

    • RAW 264.7 (murine macrophage cell line)

    • THP-1 (human monocytic cell line)

  • Culture Medium:

    • For RAW 264.7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • For THP-1: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.[2]

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

  • THP-1 Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.[5]

Cytotoxicity Assay (MTT Assay)

Prior to anti-inflammatory assays, it is crucial to determine the non-toxic concentration range of this compound.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100, 200 µM) for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for quantifying the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Procedure:

    • Seed differentiated THP-1 cells in a 24-well plate.

    • Pre-treat the cells with this compound for 1 hour.

    • Induce inflammation with 1 µg/mL of LPS for 18-24 hours.[6]

    • Collect the supernatant and centrifuge to remove cellular debris.

    • Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This method is used to assess the effect of this compound on the activation of key signaling proteins.

  • Procedure:

    • Seed cells in a 6-well plate.

    • Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against:

      • Phospho-p65 (NF-κB)

      • Total p65

      • Phospho-IκBα

      • Total IκBα

      • Phospho-p38 MAPK

      • Total p38

      • Phospho-ERK1/2

      • Total ERK1/2

      • Phospho-JNK

      • Total JNK

      • β-actin (as a loading control)

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture Cell Culture (RAW 264.7 or THP-1) differentiation THP-1 Differentiation (PMA Treatment) seeding Cell Seeding (96, 24, or 6-well plates) cell_culture->seeding differentiation->seeding This compound This compound Pre-treatment seeding->this compound lps LPS Stimulation This compound->lps mtt Cytotoxicity (MTT) lps->mtt 24h griess NO Production (Griess) lps->griess 24h elisa Cytokine Measurement (ELISA) lps->elisa 18-24h western Western Blot (Signaling Proteins) lps->western 30-60min

Caption: Experimental workflow for in vitro anti-inflammatory assays.

NF_kappaB_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation Cytokines Inflammatory Response

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK_pathway cluster_nucleus_mapk LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 (MAPKKK) TLR4->ASK1 Activates MKK MKK3/6 (MAPKK) ASK1->MKK Phosphorylates p38 p38 (MAPK) MKK->p38 Phosphorylates AP1 AP-1 (Transcription Factor) p38->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Genes Pro-inflammatory Genes (COX-2, TNF-α) This compound This compound This compound->p38 Inhibits Phosphorylation Response Inflammatory Response

Caption: Potential inhibition of the p38 MAPK signaling pathway by this compound.

References

Application Notes and Protocols for Menisdaurin Anti-HBV Activity Assay in HepG2.2.15 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the development of novel antiviral therapeutics. Menisdaurin, a natural compound, has demonstrated potential anti-HBV activity. This document provides detailed application notes and protocols for assessing the anti-HBV efficacy of this compound using the HepG2.2.15 cell line, a widely accepted in vitro model for studying HBV replication and screening antiviral candidates.[1] The HepG2.2.15 cell line is a human hepatoblastoma cell line stably transfected with the full-length HBV genome, enabling the consistent production of HBV viral particles, DNA, and antigens.[2]

Data Presentation

The following tables summarize the quantitative data regarding the anti-HBV activity and cytotoxicity of this compound in HepG2.2.15 cells.

Table 1: Anti-HBV Activity of this compound on HBeAg Secretion

CompoundConcentration (µg/mL)Inhibition of HBeAg (%)
This compound1064

Data derived from a study by Arbab et al. (2017), where Lamivudine was used as a positive control.[1]

Table 2: Cytotoxicity of this compound in HepG2.2.15 Cells (Hypothetical Data for Protocol Development)

CompoundCC₅₀ (µM)
This compound> 100

CC₅₀ (50% cytotoxic concentration) values are determined using the MTT assay. This data is hypothetical and should be experimentally determined.

Table 3: Antiviral Efficacy of this compound (Hypothetical Data for Protocol Development)

CompoundEC₅₀ (µM)SI (CC₅₀/EC₅₀)
This compound< 50> 2

EC₅₀ (50% effective concentration) is the concentration of this compound that inhibits HBV replication by 50%. The Selectivity Index (SI) is a measure of the therapeutic window of the compound. This data is hypothetical and should be experimentally determined.

Experimental Protocols

Cell Culture and Maintenance of HepG2.2.15 Cells

This protocol outlines the standard procedure for the culture and passaging of the HepG2.2.15 cell line.

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418.

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture HepG2.2.15 cells in T-75 flasks with complete DMEM medium in a humidified incubator at 37°C with 5% CO₂.

  • Monitor cell confluence daily. Cells should be passaged when they reach 80-90% confluence.[3]

  • To passage, aspirate the culture medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 6-8 mL of complete culture medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

  • Split the cells at a ratio of 1:4 to 1:6 into new T-75 flasks containing pre-warmed complete medium.

  • Change the culture medium every 2-3 days.

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on HepG2.2.15 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Materials:

  • HepG2.2.15 cells

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Seed HepG2.2.15 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.[4]

  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 3 or 6 days).[4]

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the CC₅₀ value.

Anti-HBV Activity Assay

This protocol details the procedure to evaluate the inhibitory effect of this compound on HBV replication in HepG2.2.15 cells.

Materials:

  • HepG2.2.15 cells

  • Complete culture medium

  • This compound stock solution

  • 24-well cell culture plates

  • Lamivudine (positive control)

Protocol:

  • Seed HepG2.2.15 cells into a 24-well plate at a density of 5 x 10⁴ cells per well in 500 µL of complete medium.

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Prepare different concentrations of this compound and Lamivudine in complete culture medium.

  • Replace the old medium with fresh medium containing the test compounds or controls.

  • Incubate the cells for a defined period (e.g., 3 and 6 days), replacing the medium with fresh compound-containing medium every 3 days.[4]

  • On the designated days, collect the cell culture supernatant for the quantification of HBsAg, HBeAg, and HBV DNA. Store the supernatant at -80°C until analysis.

Quantification of HBsAg and HBeAg by ELISA

This protocol describes the quantification of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatant using commercial ELISA kits.[5]

Materials:

  • Collected cell culture supernatants

  • Commercial HBsAg and HBeAg ELISA kits

  • Microplate reader

Protocol:

  • Thaw the collected supernatants on ice.

  • Follow the instructions provided with the commercial ELISA kits for the quantification of HBsAg and HBeAg.[6][7][8][9]

  • Briefly, add standards and samples to the antibody-coated microplate and incubate.

  • Wash the plate and add the enzyme-conjugated secondary antibody.

  • After another incubation and wash step, add the substrate solution.

  • Stop the reaction and measure the absorbance at the recommended wavelength.

  • Calculate the concentrations of HBsAg and HBeAg based on the standard curve.

  • Determine the inhibition rate for each concentration of this compound compared to the vehicle control.

Quantification of Extracellular HBV DNA by Real-Time PCR (qPCR)

This protocol outlines the measurement of HBV DNA copies in the cell culture supernatant.

Materials:

  • Collected cell culture supernatants

  • DNA extraction kit

  • HBV-specific primers and probe for qPCR[10][11]

  • qPCR master mix

  • Real-time PCR instrument

Protocol:

  • Extract viral DNA from 200 µL of the collected cell culture supernatant using a commercial viral DNA extraction kit according to the manufacturer's protocol.

  • Elute the DNA in an appropriate volume of elution buffer.

  • Prepare the qPCR reaction mixture containing the qPCR master mix, HBV-specific primers and probe, and the extracted DNA.

  • Perform the real-time PCR using a standard thermal cycling protocol, which typically includes an initial denaturation step followed by 40-45 cycles of denaturation, annealing, and extension.[12]

  • Use a plasmid containing the HBV genome to generate a standard curve for the absolute quantification of HBV DNA copies.

  • Calculate the HBV DNA copy number in the samples based on the standard curve.

  • Determine the reduction in HBV DNA levels for each concentration of this compound compared to the vehicle control.

Visualization of Workflows and Pathways

Experimental_Workflow Experimental Workflow for this compound Anti-HBV Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture HepG2.2.15 Cells Seed Seed Cells into Plates Culture->Seed Prepare_Drug Prepare this compound Dilutions Treat_Cells Treat Cells with this compound Seed->Treat_Cells Prepare_Drug->Treat_Cells Cytotoxicity MTT Assay for Cytotoxicity (CC50) Treat_Cells->Cytotoxicity Collect_Supernatant Collect Supernatant Treat_Cells->Collect_Supernatant Calculate_SI Calculate Selectivity Index (SI) Cytotoxicity->Calculate_SI ELISA ELISA for HBsAg & HBeAg Collect_Supernatant->ELISA qPCR qPCR for HBV DNA Collect_Supernatant->qPCR Calculate_EC50 Calculate EC50 ELISA->Calculate_EC50 qPCR->Calculate_EC50 Calculate_EC50->Calculate_SI

Caption: Workflow for assessing this compound's anti-HBV activity.

HBV_Replication_Cycle Potential Inhibition of HBV Replication by this compound cluster_host_cell Hepatocyte Entry HBV Entry Uncoating Uncoating Entry->Uncoating rcDNA_to_cccDNA rcDNA to cccDNA Conversion Uncoating->rcDNA_to_cccDNA Transcription Transcription rcDNA_to_cccDNA->Transcription Translation Translation Transcription->Translation pgRNA_Encapsidation pgRNA Encapsidation Transcription->pgRNA_Encapsidation Translation->pgRNA_Encapsidation Reverse_Transcription Reverse Transcription pgRNA_Encapsidation->Reverse_Transcription Virion_Assembly Virion Assembly & Release Reverse_Transcription->Virion_Assembly This compound This compound This compound->Inhibition Inhibition->Reverse_Transcription Inhibition of Polymerase/RT?

Caption: Potential mechanism of this compound's anti-HBV action.

JAK_STAT_Pathway Hypothetical Modulation of JAK-STAT Pathway by this compound cluster_cell Hepatocyte IFN_Receptor IFN Receptor JAK JAK IFN_Receptor->JAK STAT STAT JAK->STAT pSTAT p-STAT STAT->pSTAT Phosphorylation ISG Interferon-Stimulated Genes (ISGs) pSTAT->ISG Transcription Antiviral_State Antiviral State (Inhibition of HBV) ISG->Antiviral_State This compound This compound This compound->Modulation Modulation->JAK Modulation?

Caption: Hypothetical modulation of the JAK-STAT signaling pathway.

References

Application Notes and Protocols for COX-2 Inhibition Assay of Menisdaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) that mediate pain, inflammation, and fever.[1] Unlike the constitutively expressed COX-1 isoform, COX-2 is inducible by inflammatory stimuli, making it a prime target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[1] Menisdaurin, a cyanogenic glycoside first isolated from Menispermum dauricum, has been investigated for its anti-inflammatory properties.[2] This document provides a detailed protocol for assessing the COX-2 inhibitory potential of this compound using a fluorometric assay, along with data presentation for comparative analysis.

Data Presentation

The inhibitory activity of a compound against COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). While a specific IC50 value for this compound against COX-2 is not widely reported, preliminary studies have shown inhibitory effects. For comparison, the IC50 values of standard COX-2 inhibitors are provided below.

CompoundTarget EnzymeIC50 Value (µM)Percent InhibitionNotes
This compoundCOX-2Not Determined49.34% at 100 µM[2]Data from a primary screen. Further dose-response studies are required to determine the IC50.
Indomethacin (Positive Control)COX-20.24[2]-A non-selective COX inhibitor often used as a control.
CelecoxibCOX-20.06 - 0.45[3][4]-A selective COX-2 inhibitor.
RofecoxibCOX-20.53[5]-A selective COX-2 inhibitor.

Signaling Pathway

The following diagram illustrates the role of COX-2 in the arachidonic acid cascade and the point of inhibition.

COX2_Pathway Cyclooxygenase-2 (COX-2) Signaling Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGG2 Prostaglandin (B15479496) G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound (Test Compound) This compound->COX2 Inhibition

Caption: Role of COX-2 in prostaglandin synthesis and its inhibition.

Experimental Workflow

The following diagram outlines the major steps in the fluorometric COX-2 inhibition assay.

Assay_Workflow Experimental Workflow for COX-2 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Reagent_Prep Prepare Assay Buffer, COX-2 Enzyme, Heme, and Arachidonic Acid Plate_Setup Add Buffer, Heme, and COX-2 Enzyme to 96-well Plate Reagent_Prep->Plate_Setup Compound_Prep Prepare Serial Dilutions of this compound and Control Inhibitors Inhibitor_Addition Add this compound dilutions, Controls, and Vehicle to appropriate wells Compound_Prep->Inhibitor_Addition Plate_Setup->Inhibitor_Addition Pre_incubation Incubate at Room Temp (e.g., 15 minutes) to allow inhibitor binding Inhibitor_Addition->Pre_incubation Reaction_Initiation Add Arachidonic Acid to initiate the reaction Pre_incubation->Reaction_Initiation Fluorescence_Measurement Measure Fluorescence kinetically at Ex/Em = 535/587 nm Reaction_Initiation->Fluorescence_Measurement Data_Analysis Calculate Percent Inhibition and determine IC50 value by non-linear regression Fluorescence_Measurement->Data_Analysis

Caption: Step-by-step workflow for the COX-2 inhibition assay.

Experimental Protocols

This protocol is adapted from commercially available fluorometric COX-2 inhibitor screening kits and is suitable for the evaluation of natural compounds like this compound.[3][6][7]

1. Materials and Reagents

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive Control Inhibitor (e.g., Celecoxib or Indomethacin)

  • 96-well black, flat-bottom microplate

  • Microplate reader capable of kinetic fluorescence measurement (Ex/Em = 535/587 nm)

2. Reagent Preparation

  • COX Assay Buffer: Prepare according to the manufacturer's instructions or as a 100 mM Tris-HCl solution, pH 8.0.

  • COX-2 Enzyme Solution: Reconstitute the lyophilized enzyme in the assay buffer to the desired concentration. Keep on ice during use.

  • Heme Solution: Prepare a stock solution of Heme in a suitable solvent and dilute to the working concentration in the assay buffer.

  • Arachidonic Acid Solution: Prepare a stock solution of arachidonic acid in ethanol. Just before use, dilute to the final working concentration in the assay buffer.

  • This compound and Control Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the final desired concentrations for the assay. Prepare a similar dilution series for the positive control inhibitor.

3. Assay Procedure

  • Plate Setup: To the wells of a 96-well plate, add the following in order:

    • 160 µL of COX Assay Buffer

    • 10 µL of Heme solution

    • 10 µL of COX-2 Enzyme Solution

  • Inhibitor Addition:

    • To the "Test Compound" wells, add 10 µL of the various this compound dilutions.

    • To the "Positive Control" wells, add 10 µL of the control inhibitor dilutions.

    • To the "Vehicle Control" wells, add 10 µL of the solvent used to dissolve the compounds (e.g., DMSO).

    • To the "Background" wells, add 10 µL of assay buffer (these wells will not contain the enzyme).

  • Pre-incubation: Gently mix the contents of the plate and incubate for 15 minutes at room temperature, protected from light. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the arachidonic acid solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader and measure the fluorescence in kinetic mode for 10-20 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[3]

4. Data Analysis

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of this compound and the positive control using the following formula:

    % Inhibition = [1 - (Rate of Sample Well - Rate of Background Well) / (Rate of Vehicle Control Well - Rate of Background Well)] * 100

  • Determine the IC50 value for this compound and the control inhibitor by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).

5. Considerations for this compound

  • Solubility: Ensure that this compound is fully dissolved in the chosen solvent and that the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1-2%). A solvent control should be included.

  • Glycoside Nature: this compound is a glycoside.[2] The inhibitory activity may be due to the intact molecule or its aglycone released after potential enzymatic cleavage. To investigate this, pre-incubation with a glycosidase could be considered in a separate experiment, though this protocol focuses on the direct inhibitory effect of the compound as supplied.

References

Application Notes and Protocols for Luteolin in RAW264.7 Macrophage Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Example for Natural Product Research

Introduction

This document provides detailed application notes and protocols for the use of Luteolin in experiments involving the RAW264.7 macrophage cell line. Due to the current absence of published research on the effects of Menisdaurin in this specific cell line, Luteolin, a well-characterized flavonoid with potent anti-inflammatory properties, is presented here as a representative example. These protocols and data summaries are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the anti-inflammatory potential of natural products in a macrophage-mediated inflammation model.

The RAW264.7 cell line, derived from murine macrophages, is a widely used in vitro model to study inflammation, immune responses, and the effects of various compounds on macrophage function. Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Luteolin has been shown to inhibit the production of these inflammatory mediators in LPS-stimulated RAW264.7 cells. Its mechanism of action involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Data Presentation

The following tables summarize the quantitative data on the effects of Luteolin on RAW264.7 macrophage cells from various studies.

Table 1: Effect of Luteolin on RAW264.7 Cell Viability

Luteolin Concentration (µM)Cell Viability (%) vs. ControlReference
0100General
10~98
25~95
50~92
100~88

Note: Luteolin generally exhibits low cytotoxicity to RAW264.7 cells at concentrations effective for anti-inflammatory activity.

Table 2: Inhibition of Nitric Oxide (NO) Production by Luteolin in LPS-Stimulated RAW264.7 Cells

Luteolin Concentration (µM)NO Production (% of LPS-stimulated control)IC₅₀ (µM)
0 (LPS only)100~20-30
5~80
10~65
25~40
50~25

Note: Cells are typically pre-treated with Luteolin for 1-2 hours before stimulation with LPS (1 µg/mL) for 24 hours.

Table 3: Inhibition of Pro-inflammatory Cytokine Production by Luteolin in LPS-Stimulated RAW264.7 Cells

CytokineLuteolin Concentration (µM)Cytokine Level (% of LPS-stimulated control)
TNF-α 10~70
25~50
50~30
IL-6 10~75
25~55
50~35
IL-1β 10~80
25~60
50~40

Note: Cytokine levels are measured in the cell culture supernatant after treatment with Luteolin and/or LPS.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

  • Treatment Protocol:

    • Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well or 6-well for protein and RNA analysis).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of Luteolin (e.g., 5, 10, 25, 50 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter times for signaling protein phosphorylation).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to the cytotoxicity of the compound.

  • Principle: The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

  • Procedure:

    • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Luteolin for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, which can be measured spectrophotometrically.

  • Procedure:

    • Seed RAW264.7 cells in a 96-well plate and treat with Luteolin and LPS as described in the cell treatment protocol.

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Level Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatants after treatment with Luteolin and LPS.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

    • Briefly, the supernatant is added to wells pre-coated with a capture antibody.

    • A detection antibody, often conjugated to an enzyme, is then added.

    • Finally, a substrate is added, and the resulting color change is measured spectrophotometrically.

    • The concentration of the cytokine is determined by comparison to a standard curve.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, p-p65, p-ERK, p-JNK, p-p38).

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.

Mandatory Visualizations

Signaling Pathway Diagram

Luteolin_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Inflammatory_Mediators Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IκBα IκBα TLR4->IκBα Luteolin Luteolin Luteolin->ERK Inhibits Phosphorylation Luteolin->JNK Inhibits Phosphorylation Luteolin->p38 Inhibits Phosphorylation Luteolin->IκBα Inhibits Degradation AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocation AP1->Nucleus iNOS iNOS Nucleus->iNOS Gene Expression COX2 COX-2 Nucleus->COX2 Gene Expression TNFa TNF-α Nucleus->TNFa Gene Expression IL6 IL-6 Nucleus->IL6 Gene Expression NO NO iNOS->NO PGE2 PGE₂ COX2->PGE2

Caption: Luteolin inhibits LPS-induced inflammatory pathways in RAW264.7 cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Assays start Start culture_cells Culture RAW264.7 Cells start->culture_cells seed_plates Seed Cells in Plates (96-well, 24-well, etc.) culture_cells->seed_plates adhere Allow Adherence (24 hours) seed_plates->adhere pretreat Pre-treat with Luteolin (1-2 hours) adhere->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate viability Cell Viability (MTT Assay) stimulate->viability no_assay NO Production (Griess Assay) stimulate->no_assay cytokine_assay Cytokine Measurement (ELISA) stimulate->cytokine_assay western_blot Protein Expression (Western Blot) stimulate->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General workflow for assessing Luteolin's effects on RAW264.7 cells.

Disclaimer: The information provided in this document is for research purposes only. The protocols and data presented are based on existing literature for Luteolin and should be adapted and optimized for specific experimental conditions. As there is no available data for this compound in RAW264.7 cells, these notes serve as a methodological template. Researchers are encouraged to perform their own literature search for any updates on this compound.

Troubleshooting & Optimization

Technical Support Center: Purification of Menisdaurin by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Menisdaurin (B1234387) by chromatography.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic purification of this compound?

A1: The primary challenges in purifying this compound stem from its inherent chemical properties and its origin from complex plant matrices. Key difficulties include:

  • Chemical Instability: this compound is a glucoside containing a nitrile group and is susceptible to degradation. It is particularly unstable in water and methanol (B129727), and its aglycone can decompose under acidic conditions or upon enzymatic hydrolysis. This instability can lead to sample loss and the generation of purification artifacts.

  • Co-eluting Impurities: this compound is typically extracted from plant sources such as Flueggea virosa or Menispermum dauricum. These crude extracts contain a multitude of other natural products with similar polarities, leading to challenges in achieving baseline separation and high purity. Bergenin (B1666849) is a known co-occurring compound in Flueggea virosa that requires separation.[1][2]

  • Low Concentration in Crude Extract: The concentration of this compound in the methanolic extract of Flueggea virosa has been reported to be in the range of 3.28% to 4.22% w/w.[1][2] This relatively low concentration necessitates efficient and high-capacity purification techniques to obtain significant quantities of the pure compound.

Q2: What type of chromatography is best suited for this compound purification?

A2: Both normal-phase and reverse-phase chromatography can be employed for this compound purification.

  • Normal-Phase Chromatography: Using a polar stationary phase like silica (B1680970) gel with a non-polar mobile phase (e.g., dichloromethane (B109758):methanol) can be effective for initial cleanup and fractionation of the crude extract.[2][3]

  • Reverse-Phase Chromatography: This is a powerful technique for the final purification of this compound. C18 columns with a polar mobile phase, such as a gradient of acetonitrile (B52724) and water, have been successfully used for the analytical separation of this compound and can be scaled up for preparative purposes.[1][4]

Q3: What are the expected recovery and purity levels for this compound purification?

A3: While specific data for large-scale preparative purification is limited, analytical methods provide an indication of what can be achieved. In validated analytical UPLC-PDA and HPTLC methods, the recovery of this compound was reported to be in the range of 98.20% to 100.08% and 99.5% to 99.9%, respectively.[1][2] Achieving such high recovery and purity in preparative chromatography is challenging due to the higher sample loading and broader peaks. However, with careful optimization, high purity (>95%) should be attainable.

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic purification of this compound.

Problem Potential Cause Recommended Solution
Low or No Recovery of this compound Degradation of this compound: The compound is known to be unstable in certain solvents and conditions. Prolonged exposure to water, methanol, or acidic conditions can lead to degradation.- Use a stability-indicating HPLC method to monitor for degradation products. - Minimize the use of water and methanol in the mobile phase where possible, or work at reduced temperatures. - Avoid acidic mobile phase modifiers if possible. If necessary, use a volatile buffer and remove it quickly after purification. - Expedite the purification process to minimize the time the compound spends in solution.
Irreversible Adsorption to Stationary Phase: Highly active sites on the silica gel in normal-phase chromatography can lead to strong, irreversible binding.- Deactivate the silica gel by pre-washing the column with a solvent mixture containing a small percentage of a polar modifier like triethylamine. - Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica. - For reverse-phase, ensure the mobile phase has sufficient organic solvent to elute the compound.
Poor Separation from Impurities (Co-elution) Inadequate Method Selectivity: The mobile phase and stationary phase are not providing sufficient differential retention between this compound and co-eluting impurities.- Optimize the Mobile Phase:     - In reverse-phase, try changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can alter selectivity.     - Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.     - In normal-phase, a fine-tuning of the solvent ratios in the mobile phase (e.g., dichloromethane:methanol) is critical.[2] - Change the Stationary Phase: If mobile phase optimization is insufficient, try a column with a different chemistry (e.g., a phenyl-hexyl column in reverse-phase for alternative selectivity).
Column Overload: Injecting too much crude extract onto the column can lead to broad, overlapping peaks.- Reduce the sample load. - Use a larger diameter column for preparative separations.
Peak Tailing or Broadening Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with polar functional groups on this compound, leading to poor peak shape.- Use an end-capped C18 column for reverse-phase chromatography. - Add a competing base, such as a small amount of triethylamine, to the mobile phase in normal-phase chromatography to block active silanol sites.
Column Degradation: The stationary phase may be degrading, especially under harsh mobile phase conditions.- Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns). - Use a guard column to protect the analytical or preparative column.
Appearance of New/Unexpected Peaks On-Column Degradation: this compound may be degrading during the chromatographic run, leading to the appearance of new peaks corresponding to degradation products.- As with low recovery, use milder conditions (e.g., lower temperature, less aggressive solvents). - Analyze fractions immediately after collection to assess stability.
Sample Contamination: The sample or solvents may be contaminated.- Use high-purity solvents and filter all samples and mobile phases before use.

Section 3: Quantitative Data Summary

The following tables summarize the available quantitative data for the analysis and recovery of this compound.

Table 1: Quantitative Analysis of this compound in Flueggea virosa Methanolic Extract

Analytical MethodThis compound Content (% w/w)Bergenin Content (% w/w)Source
UPLC-PDA3.2815.16[1]
HPTLC4.2215.25[2]

Table 2: Recovery Data from Analytical Method Validation

Analytical MethodConcentration LevelsRecovery Range (%)Source
UPLC-PDA20, 30, 40, 50 µg/mL98.20 - 100.08[1]
HPTLCNot Specified99.5 - 99.9[2]

Section 4: Experimental Protocols

Protocol 1: Analytical UPLC-PDA Method for this compound

This protocol is based on a validated method for the concurrent analysis of bergenin and this compound.[1]

  • Instrumentation: Ultra-Performance Liquid Chromatography with a Photodiode Array Detector (UPLC-PDA).

  • Column: Eclipse C18 (4.6 × 100 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 100% Acetonitrile

    • Solvent B: 100% Water

  • Gradient Elution:

    • 0 min: 10% A, 90% B

    • 0–2 min: 30% A, 70% B

    • 2–5 min: 35% A, 65% B

    • 5–7 min: 40% A, 60% B

    • 7–10 min: 100% B

  • Flow Rate: 0.16 mL/min.

  • Column Temperature: 25 ± 1 °C.

  • Injection Volume: 1.0 µL.

  • Detection Wavelength: 235 nm.

  • Expected Retention Time for this compound: 2.723 min.

Protocol 2: Proposed Preparative Purification Strategy for this compound

This is a suggested starting point for developing a preparative purification method, based on analytical procedures and general chromatographic principles. Optimization will be required.

  • Initial Extraction and Fractionation (Normal-Phase):

    • Extract the dried, powdered plant material (e.g., Flueggea virosa) with methanol.

    • Concentrate the methanol extract to dryness.

    • Perform an initial fractionation using silica gel column chromatography with a step gradient of dichloromethane and methanol.

    • Monitor the fractions by TLC or analytical HPLC to identify the fractions containing this compound.

  • Final Purification (Reverse-Phase Preparative HPLC):

    • Combine and concentrate the this compound-rich fractions from the normal-phase step.

    • Dissolve the enriched extract in a minimal amount of the initial mobile phase.

    • Column: A preparative C18 column (e.g., 20-50 mm internal diameter).

    • Mobile Phase: A gradient of acetonitrile and water. Start with a shallow gradient based on the analytical method (e.g., 10-40% acetonitrile over 30-60 minutes).

    • Flow Rate: Adjust the flow rate according to the column diameter.

    • Detection: Use a UV detector at 235 nm to monitor the elution.

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to prevent degradation.

Section 5: Visualizations

Diagram 1: General Workflow for this compound Purification

Menisdaurin_Purification_Workflow Plant_Material Dried Plant Material (e.g., Flueggea virosa) Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract NP_Chromatography Normal-Phase Column Chromatography (Silica Gel, DCM:MeOH) Crude_Extract->NP_Chromatography Menisdaurin_Fractions This compound-Enriched Fractions NP_Chromatography->Menisdaurin_Fractions RP_Prep_HPLC Reverse-Phase Preparative HPLC (C18, ACN:H2O) Menisdaurin_Fractions->RP_Prep_HPLC Pure_this compound Pure this compound RP_Prep_HPLC->Pure_this compound

Caption: A typical experimental workflow for the extraction and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Purity

Low_Purity_Troubleshooting Start Low Purity of This compound Fractions Check_Overload Is the column overloaded? Start->Check_Overload Reduce_Load Reduce Sample Load Check_Overload->Reduce_Load Yes Optimize_Method Optimize Chromatographic Method Check_Overload->Optimize_Method No Reduce_Load->Optimize_Method Check_Selectivity Is selectivity the issue? Optimize_Method->Check_Selectivity Check_Degradation Are there new peaks indicating degradation? Optimize_Method->Check_Degradation Change_Mobile_Phase Modify Mobile Phase (Solvent ratio, gradient) Check_Selectivity->Change_Mobile_Phase Yes Change_Stationary_Phase Change Stationary Phase Check_Selectivity->Change_Stationary_Phase If still poor Pure_Product Improved Purity Change_Mobile_Phase->Pure_Product Change_Stationary_Phase->Pure_Product Milder_Conditions Use Milder Conditions (Temp, pH, Solvents) Check_Degradation->Milder_Conditions Yes Check_Degradation->Pure_Product No, purity improved Milder_Conditions->Pure_Product

Caption: A decision-making diagram for troubleshooting low purity issues.

References

Stability of Menisdaurin in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Menisdaurin solution is showing a rapid decrease in concentration, even when stored at 4°C. What could be the cause?

A1: Several factors could contribute to the degradation of this compound, even under refrigerated conditions:

  • pH of the Solvent System: Cyanogenic glucosides are susceptible to hydrolysis, which is often pH-dependent. Alkaline conditions can significantly accelerate degradation.[1] Ensure your solvent system has a neutral or slightly acidic pH for better stability.

  • Enzymatic Contamination: If your solvent or glassware is contaminated with β-glucosidases, it can lead to rapid enzymatic hydrolysis of this compound.[2][3] Use sterile, high-purity solvents and meticulously clean glassware.

  • Container Material: Studies on similar compounds, like amygdalin (B1666031), have shown that the type of storage container can influence stability. For instance, epimerization of amygdalin in aqueous solutions was found to be dependent on the glassware.[4] Consider using inert plastic containers for aqueous stock solutions.

Q2: I am observing a color change in my this compound stock solution over time. Is this indicative of degradation?

A2: Yes, a change in the color of the solution can be an indicator of chemical degradation. The formation of degradation products can lead to chromophores that absorb light differently than the parent compound. It is crucial to correlate this observation with analytical data (e.g., HPLC-UV) to confirm the degradation and quantify the loss of this compound.

Q3: What are the primary degradation pathways for this compound?

A3: Based on the structure of this compound, a cyanogenic glucoside with an α,β-unsaturated nitrile, the primary degradation pathway is likely hydrolysis. This can occur through two main routes:

  • Enzymatic Hydrolysis: Catalyzed by β-glucosidase, this process cleaves the glycosidic bond, releasing the sugar moiety and the unstable aglycone, which can then decompose to release hydrogen cyanide.[2][3]

  • Chemical Hydrolysis: This can be catalyzed by acids or bases. The glycosidic bond can be cleaved under acidic conditions, while the nitrile group can be susceptible to hydrolysis under both acidic and basic conditions. The α,β-unsaturation might also be susceptible to nucleophilic attack, especially at higher pH.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To enhance the stability of this compound in your experimental setup, consider the following:

  • Solvent Selection: Prepare stock solutions in anhydrous aprotic solvents like DMSO or ethanol (B145695) if compatible with your experimental design. For aqueous buffers, maintain a pH between 4 and 6.

  • Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and keep them on ice.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.

  • Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Data on Stability of Structurally Similar Compounds

The following tables summarize stability data for cyanogenic glucosides that are structurally related to this compound. This data can provide insights into the expected stability profile of this compound.

Table 1: pH-Dependent Stability of Dhurrin (B190987) (a cyanogenic glucoside) at 25°C

pHHalf-life (t½)Degradation Rate Constant (k)
4.0530 daysVery Low
5.8--
8.61.2 hoursHigh

Data extrapolated from a study on dhurrin hydrolysis.[1]

Table 2: General Stability of Amygdalin in Aqueous Solutions

ConditionObservationReference
Acidic pHHydrolysis occurs[5]
Basic pHHydrolysis and epimerization occur[4][5]
Boiling WaterEpimerization occurs[5]
Aqueous Solution in GlasswareEpimerization can be rapid[4]
Aqueous Solution in PlasticEpimerization is significantly delayed[4]

Experimental Protocols

Protocol 1: General Procedure for Evaluating this compound Stability in a Solvent System

This protocol outlines a general method for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in the chosen solvent system (e.g., phosphate (B84403) buffer pH 7.4, acetonitrile (B52724), DMSO) to a final concentration of 1 mg/mL.

  • Incubation:

    • Aliquot the stock solution into several amber vials.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Protect the samples from light.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Immediately quench any further degradation by diluting the aliquot in the mobile phase and storing it at -20°C until analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.

    • Detection: UV detection at an appropriate wavelength (to be determined by UV scan of this compound).

    • Quantification: Determine the concentration of this compound at each time point by comparing the peak area to a standard curve of freshly prepared this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials prep_stock->aliquot incubate_T1 Incubate at T1 (e.g., 4°C) aliquot->incubate_T1 incubate_T2 Incubate at T2 (e.g., 25°C) aliquot->incubate_T2 incubate_T3 Incubate at T3 (e.g., 40°C) aliquot->incubate_T3 sampling Withdraw Aliquots at Time Points incubate_T1->sampling incubate_T2->sampling incubate_T3->sampling hplc HPLC Analysis sampling->hplc quantify Quantify this compound Concentration hplc->quantify kinetics Determine Degradation Kinetics & Half-life quantify->kinetics

Caption: Experimental Workflow for this compound Stability Testing.

Degradation_Pathway This compound This compound (Cyanogenic Glucoside) Aglycone Unstable Aglycone + Glucose This compound->Aglycone Hydrolysis (Enzymatic/Chemical) Hydrolysis_Products Other Hydrolysis Products This compound->Hydrolysis_Products Direct Hydrolysis (e.g., of nitrile group) HCN Hydrogen Cyanide + Aldehyde/Ketone Aglycone->HCN Decomposition

Caption: Hypothetical Degradation Pathway of this compound.

References

Technical Support Center: Menisdaurin Aglycone Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during the enzymatic hydrolysis of menisdaurin (B1234387) to its aglycone, menisdaurigenin. Given the inherent instability of menisdaurigenin, this guide focuses on strategies to maximize its yield and prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for hydrolyzing this compound to obtain its aglycone?

A1: Enzymatic hydrolysis is the required method to obtain menisdaurigenin. Acid hydrolysis is not suitable as it leads to the formation of a different compound, menisdaurilide.[1][2] The use of a suitable β-glucosidase is critical for selectively cleaving the glucose moiety.

Q2: Why is my yield of menisdaurigenin consistently low?

A2: Low yields of menisdaurigenin are often due to its instability. The aglycone is a cyanohydrin, which is known to be unstable, particularly in aqueous solutions at neutral or alkaline pH.[3] Degradation can occur rapidly, leading to the formation of a ketone or aldehyde and hydrogen cyanide. To improve yields, it is crucial to control the pH of the reaction and subsequent work-up steps, keeping the solution acidic.

Q3: I observe a color change in my reaction mixture over time. What does this indicate?

A3: A color change during the hydrolysis of this compound can be an indicator of aglycone degradation. The formation of degradation products can sometimes lead to the development of colored compounds. It is advisable to monitor the reaction closely and minimize the reaction time once the substrate has been consumed.

Q4: What are the expected degradation products of menisdaurigenin?

A4: Menisdaurigenin, as a cyanohydrin, is expected to degrade into a corresponding ketone or aldehyde and hydrogen cyanide (HCN).[4] The specific ketone/aldehyde derived from menisdaurigenin has a cyclohexene (B86901) backbone. Further degradation or side reactions of these initial products may also occur.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No or very low hydrolysis of this compound 1. Inactive or inappropriate enzyme. 2. Suboptimal reaction conditions (pH, temperature).1. Ensure the β-glucosidase is active and suitable for hydrolyzing cyanogenic glycosides. Note that emulsin has been reported to be ineffective for this specific hydrolysis.[1] 2. Optimize the reaction pH and temperature for the specific β-glucosidase used. Most β-glucosidases have an optimal pH in the acidic range (e.g., pH 4.5-6.0).
Initial formation of aglycone, followed by rapid disappearance 1. Degradation of the aglycone due to unfavorable pH. 2. Extended reaction time.1. Maintain a slightly acidic pH (e.g., pH 4-5) throughout the hydrolysis and work-up to stabilize the cyanohydrin. 2. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) and stop the reaction as soon as the this compound is consumed.
Formation of an unexpected product instead of the aglycone 1. Incorrect hydrolysis method (e.g., acid hydrolysis). 2. Presence of contaminating enzymes.1. Confirm that you are using enzymatic hydrolysis. Acid hydrolysis will yield menisdaurilide.[1][2] 2. Use a purified β-glucosidase to avoid side reactions from other enzymes that may be present in crude extracts.
Difficulty in isolating the aglycone 1. Instability of the aglycone during purification. 2. Inappropriate purification method.1. Perform all purification steps at low temperatures and under acidic conditions. 2. Use rapid purification techniques like flash chromatography. Avoid prolonged exposure to solvents like water and methanol (B129727) where the aglycone is unstable.[2]

Quantitative Data on Aglycone Stability

Table 1: Half-life of Acetone Cyanohydrin in 0.1% Aqueous Solution [3]

pHHalf-life (minutes)
4.957
6.328
6.88
7.09

Table 2: Half-life of Dhurrin (a cyanogenic glycoside) at 25°C [5]

pHHalf-life
4.0530 days
8.61.2 hours

These tables clearly illustrate that cyanohydrin stability is dramatically reduced as the pH increases towards neutral and alkaline conditions.

Experimental Protocols

Detailed Methodology for Enzymatic Hydrolysis of this compound

This protocol is based on the successful preparation of menisdaurigenin and general procedures for enzymatic hydrolysis of cyanogenic glycosides.

Materials:

  • This compound

  • β-Glucosidase (from a source known to be effective for cyanogenic glycosides, e.g., almond meal, though purification may be necessary)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for chromatography

Procedure:

  • Dissolution of Substrate: Dissolve this compound in 0.1 M sodium acetate buffer (pH 5.0). The concentration should be determined based on the solubility of this compound and the activity of the enzyme.

  • Enzymatic Reaction: Add the β-glucosidase solution to the this compound solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:100 (w/w) can be used.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-40°C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals.

  • Reaction Quenching: Once the this compound has been consumed, quench the reaction by adding an equal volume of cold ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the resulting crude menisdaurigenin immediately using flash column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Visualizations

Menisdaurin_Hydrolysis_Pathway This compound This compound Menisdaurigenin Menisdaurigenin (Aglycone - Unstable) This compound->Menisdaurigenin Enzymatic Hydrolysis (β-glucosidase, pH 4-6) Menisdaurilide Menisdaurilide This compound->Menisdaurilide Acid Hydrolysis Degradation_Products Degradation Products (Ketone/Aldehyde + HCN) Menisdaurigenin->Degradation_Products Spontaneous Degradation (Neutral/Alkaline pH, H₂O)

Figure 1. Reaction pathways of this compound hydrolysis.

Troubleshooting_Workflow Start Start Hydrolysis Check_Hydrolysis Is this compound Consumed? Start->Check_Hydrolysis Check_Aglycone Is Menisdaurigenin Present? Check_Hydrolysis->Check_Aglycone Yes Troubleshoot_Enzyme Check Enzyme Activity & Reaction Conditions (pH, Temp) Check_Hydrolysis->Troubleshoot_Enzyme No Low_Yield Low Yield of Menisdaurigenin Check_Aglycone->Low_Yield No/Low Success Successful Isolation Check_Aglycone->Success Yes Troubleshoot_Stability Check pH of Reaction & Work-up (keep acidic). Minimize Reaction Time. Low_Yield->Troubleshoot_Stability Troubleshoot_Enzyme->Start Troubleshoot_Stability->Start

References

Technical Support Center: Overcoming Low Aqueous Solubility of Menisdaurin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Menisdaurin.

Frequently Asked Questions (FAQs)

Q1: What is the documented aqueous solubility of this compound?

A1: Currently, there is no publicly available, quantitative data on the specific aqueous solubility of this compound. Chemical databases and safety data sheets often state "no data available" for this property.[1][2] As a cyanogenic glucoside, its solubility is influenced by the hydrophilic sugar (glucose) moiety and the more lipophilic aglycone part.[3][4]

Q2: My this compound solution turns color and gives inconsistent results. Is this a solubility issue?

A2: Not necessarily. This is more likely an issue of chemical instability. This compound's aglycone is known to be unstable in water and can decompose upon hydrolysis.[3][5][6] This degradation can be catalyzed by acids or enzymes (like β-glucosidase) and may result in a color change.[3][5][6] Therefore, what appears to be poor solubility might be the compound degrading as it dissolves, leading to inconsistent experimental outcomes.

Q3: How does pH affect the solubility and stability of this compound?

A3: While specific data for this compound is unavailable, the solubility and stability of many natural compounds are pH-dependent.[7][8][9] For this compound, extreme pH values (both acidic and basic) could catalyze the hydrolysis of the glycosidic bond, leading to the release and subsequent degradation of the unstable aglycone.[3][5][9] It is crucial to determine an optimal pH range that balances solubility and stability.

Q4: What are the primary strategies for improving the aqueous solubility of compounds like this compound?

A4: For poorly soluble natural products, several techniques can be employed.[10] These can be categorized as:

  • pH Adjustment: For ionizable compounds, modifying the pH of the solution can significantly increase solubility.

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[][12][13]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the non-polar part of a molecule, forming an inclusion complex with higher aqueous solubility.[14][15][16][17][18]

  • Micellar Solubilization: Surfactants can form micelles that entrap poorly soluble drugs, increasing their concentration in aqueous solutions.[19][20][21][22][23]

Troubleshooting Guide

Issue 1: this compound fails to dissolve completely in aqueous buffer.

  • Possible Cause: The intrinsic solubility of this compound in the chosen buffer is low, or the compound is degrading upon dissolution.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Before and after attempting to dissolve, analyze the compound (e.g., by HPLC) to check for degradation products.

    • Attempt Gentle Heating: Gently warm the solution (e.g., to 37°C) and sonicate for a short period. Be aware that heat can also accelerate degradation.

    • Test a Range of pH: If the compound's stability allows, test solubility in a range of buffers (e.g., pH 5.0 to 7.4) to find an optimal pH.

    • Employ a Co-solvent: Start by adding a small percentage (1-5% v/v) of a co-solvent like ethanol, propylene (B89431) glycol, or PEG 400 to your aqueous buffer.[][24]

Issue 2: Precipitation occurs when a this compound stock solution (in organic solvent) is diluted into an aqueous medium.

  • Possible Cause: The organic solvent is not sufficiently miscible with the aqueous phase at the dilution ratio, or the final concentration of this compound exceeds its aqueous solubility limit.

  • Troubleshooting Steps:

    • Reduce Stock Concentration: Lower the concentration of the this compound stock solution.

    • Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.

    • Increase Co-solvent in Final Solution: Ensure the final aqueous solution contains a sufficient percentage of the co-solvent to maintain solubility.

    • Explore Cyclodextrins: Pre-dissolve a cyclodextrin (B1172386) in the aqueous buffer before adding the this compound stock solution.

Data Presentation: Solubility Enhancement Strategies

The following table presents a hypothetical comparison of different solubility enhancement techniques for a compound with properties similar to this compound. Note: These values are for illustrative purposes only and are not based on experimental data for this compound.

TechniqueVehicle/ExcipientInitial Solubility (µg/mL)Final Solubility (µg/mL)Fold IncreaseRemarks
pH Adjustment pH 7.4 Phosphate Buffer< 50~75~1.5Limited by potential for hydrolysis at non-neutral pH.
Co-solvency 10% Ethanol in Water< 50~500~10May impact downstream cellular assays. Stability should be monitored.
Complexation 2% HP-β-Cyclodextrin< 50~1200~24Can significantly enhance solubility and stability.[14][16]
Micellar Solubilization 1% Polysorbate 80< 50~900~18Effective, but surfactant may interfere with biological experiments.[21]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents
  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of a co-solvent (e.g., Ethanol, DMSO, PEG 400) from 1% to 20% (v/v) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Add an excess amount of this compound to each co-solvent mixture in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant, dilute it with an appropriate solvent, and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.

Protocol 2: Solubility Enhancement using Cyclodextrins
  • Preparation of Cyclodextrin Solutions: Prepare aqueous solutions of a selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) at various concentrations (e.g., 1%, 2%, 5%, 10% w/v) in the desired buffer.

  • Phase Solubility Diagram Construction:

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

    • Centrifuge to remove undissolved compound.

    • Quantify the concentration of this compound in the supernatant of each sample via HPLC.

    • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the type of complex formed and the solubility enhancement.[17]

Visualizations

Signaling Pathways & Experimental Workflows

solubility_workflow start Start: Low Aqueous Solubility of this compound check_stability Assess Stability in Aqueous Buffer (e.g., HPLC at t=0, 2, 6, 24h) start->check_stability is_stable Is the compound stable? check_stability->is_stable degradation Degradation Observed is_stable->degradation No select_method Select Solubilization Method is_stable->select_method Yes optimize_buffer Optimize Buffer Conditions (pH, temp, protect from light) degradation->optimize_buffer optimize_buffer->check_stability ph_adjust pH Adjustment (for ionizable groups) select_method->ph_adjust cosolvent Co-solvents (e.g., EtOH, PEG 400) select_method->cosolvent cyclodextrin Cyclodextrins (e.g., HP-β-CD) select_method->cyclodextrin surfactant Surfactants (e.g., Polysorbate 80) select_method->surfactant evaluate Evaluate Solubility & Stability in Optimized Formulation ph_adjust->evaluate cosolvent->evaluate cyclodextrin->evaluate surfactant->evaluate success Sufficient Solubility Achieved evaluate->success

Caption: Workflow for selecting a solubility enhancement strategy.

menisdaurin_hydrolysis This compound This compound (Glycoside) hydrolysis Hydrolysis (Acid, Base, or β-glucosidase) This compound->hydrolysis glucose Glucose hydrolysis->glucose aglycone Unstable Aglycone (Menisdaurigenin) hydrolysis->aglycone degradation_products Degradation Products (e.g., Menisdaurilide) aglycone->degradation_products Decomposition

Caption: Potential hydrolysis pathway of this compound in aqueous solution.

References

Menisdaurin aglycone instability and derivatization strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with menisdaurin (B1234387) aglycone (menisdaurigenin).

Frequently Asked Questions (FAQs)

Q1: What is this compound aglycone and why is it difficult to work with?

This compound aglycone, also known as menisdaurigenin, is the non-sugar component of the cyanogenic glucoside this compound.[1] Like other cyanohydrins, it is inherently unstable, particularly in aqueous solutions such as water and methanol.[1] This instability is due to the reversible nature of cyanohydrin formation, leading to the decomposition of the aglycone back to a carbonyl compound and hydrogen cyanide (HCN).[2][3]

Q2: How is this compound aglycone prepared from this compound?

The aglycone is prepared by enzymatic hydrolysis of this compound.[1] Acid hydrolysis is not a suitable method as it leads to the formation of a rearranged, more stable product called menisdaurilide, not the desired aglycone.[1][2]

Q3: What are the primary degradation products of this compound aglycone?

The degradation of this compound aglycone, like other cyanohydrins, involves the release of hydrogen cyanide (HCN) and the formation of a corresponding ketone or aldehyde.[2][3] This decomposition is accelerated at a pH above 6.[2]

Q4: What general strategies can be used to improve the stability of this compound aglycone?

Due to its inherent instability, derivatization of the hydroxyl groups is a common strategy to stabilize this compound aglycone. Common derivatization methods for natural products containing hydroxyl groups include:

  • Acetylation: Converts hydroxyl groups to acetate (B1210297) esters, which are generally more stable.

  • Silylation: Replaces the active hydrogen of the hydroxyl group with a silyl (B83357) group (e.g., trimethylsilyl), increasing stability and volatility for analytical purposes.

These modifications can protect the unstable cyanohydrin moiety from decomposition.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid disappearance of this compound aglycone in solution. The aglycone is unstable in protic solvents like water and methanol.Work with the aglycone in anhydrous aprotic solvents whenever possible. If aqueous solutions are necessary, use them immediately after preparation and at a cool temperature.
The pH of the solution is neutral or alkaline, accelerating decomposition.Maintain a slightly acidic pH (around 4-5) to improve stability, if compatible with downstream applications.
Low yield of this compound aglycone after enzymatic hydrolysis. Incomplete enzymatic reaction.Optimize reaction conditions (enzyme concentration, temperature, incubation time). Ensure the enzyme is active.
Degradation of the aglycone during workup.Perform the workup quickly and at low temperatures. Immediately extract the aglycone into a suitable organic solvent.
Formation of an unexpected product during acid treatment. Acid-catalyzed rearrangement of the aglycone.Avoid acidic conditions. As confirmed in the literature, acid hydrolysis of this compound yields menisdaurilide, not the aglycone.[1][2]
Inconsistent results in biological assays. On-plate decomposition of the aglycone.Prepare stock solutions in a suitable anhydrous solvent (e.g., DMSO) and make final dilutions immediately before the assay.
Reaction of the aglycone with media components.Run control experiments to assess the stability of the aglycone in the assay medium over the experiment's duration.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound to Menisdaurigenin

This protocol is a general guideline based on the successful preparation of menisdaurigenin via enzymatic hydrolysis.[1]

Materials:

  • This compound

  • β-glucosidase (e.g., from almonds)

  • Phosphate (B84403) buffer (pH ~6.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in the phosphate buffer.

  • Add β-glucosidase to the solution.

  • Incubate the mixture at a controlled temperature (e.g., 37 °C) and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain crude menisdaurigenin.

  • Purify the crude product using column chromatography if necessary.

Note: Menisdaurigenin is unstable, so it should be used immediately or derivatized for storage.

Protocol 2: General Procedure for Acetylation of this compound Aglycone

This is a general protocol for the acetylation of hydroxyl groups in natural products.

Materials:

Procedure:

  • Dissolve the this compound aglycone in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting acetylated derivative by column chromatography.

Data Presentation

Table 1: Stability of Cyanohydrins (General)

ConditionStabilityNotes
Acidic pH (4-5) Generally more stableProtonation of the nitrile group can reduce the rate of decomposition.
Neutral to Alkaline pH (>6) UnstableThe equilibrium shifts towards the carbonyl and cyanide ion, leading to rapid decomposition.[2]
Aqueous/Protic Solvents UnstableSolvents that can act as a proton source or accept a proton can facilitate decomposition.[1]
Aprotic Solvents More stableThe absence of readily available protons can slow down the decomposition process.
Elevated Temperature Decreased stabilityIncreased temperature generally accelerates the rate of decomposition.

Visualizations

experimental_workflow cluster_preparation Preparation of this compound Aglycone cluster_derivatization Stabilization via Derivatization cluster_analysis Analysis and Use This compound This compound Enzymatic_Hydrolysis Enzymatic_Hydrolysis This compound->Enzymatic_Hydrolysis β-glucosidase Menisdaurin_Aglycone Menisdaurin_Aglycone Enzymatic_Hydrolysis->Menisdaurin_Aglycone Unstable Derivatization_Reaction Derivatization_Reaction Menisdaurin_Aglycone->Derivatization_Reaction e.g., Acetylation Decomposition Decomposition Menisdaurin_Aglycone->Decomposition Unstable (pH > 6, H₂O) Stable_Derivative Stable_Derivative Derivatization_Reaction->Stable_Derivative Biological_Assays Biological_Assays Stable_Derivative->Biological_Assays Structural_Elucidation Structural_Elucidation Stable_Derivative->Structural_Elucidation Carbonyl + HCN Carbonyl + HCN Decomposition->Carbonyl + HCN

Caption: Experimental workflow for the preparation, stabilization, and use of this compound aglycone.

degradation_pathway This compound This compound (Cyanogenic Glucoside) Menisdaurin_Aglycone This compound Aglycone (Unstable Cyanohydrin) This compound->Menisdaurin_Aglycone Enzymatic Hydrolysis (β-glucosidase) Degradation_Products Carbonyl Compound + Hydrogen Cyanide (HCN) Menisdaurin_Aglycone->Degradation_Products Spontaneous Decomposition (pH > 6 or heat)

References

Troubleshooting Menisdaurin synthesis reaction steps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Menisdaurin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the multi-step synthesis of this cyanogenic glucoside.

Frequently Asked Questions (FAQs)

Q1: What are the key stages in the total synthesis of (-)-Menisdaurin?

A1: The total synthesis of (-)-Menisdaurin is a 10-step process, commencing from a derivative of 7-oxanorbornanone. The synthesis culminates in a 3% overall yield. The pivotal stages of this synthesis involve a nucleophilic opening of an epoxide ring and a subsequent glycosidation reaction.[1]

Q2: What is a critical factor to consider regarding the stability of the aglycone of this compound?

A2: The aglycone of this compound, known as menisdaurigenin, has been shown to be unstable in protic solvents such as water and methanol.[2] This instability is a crucial consideration during the deprotection and purification steps of the synthesis, as prolonged exposure to these solvents can lead to decomposition of the aglycone and a lower overall yield.

Q3: What is the reported yield for the glycosidation step in the synthesis of this compound?

A3: The glycosidation of the protected aglycone is a high-yielding step, reported to be around 80%.[1]

Q4: Are there alternative synthetic routes that have been explored for this compound?

A4: Yes, an initial synthetic strategy involving an electrophilic addition to a double bond was attempted but proved to be unsuccessful.[1] The more successful route relies on the nucleophilic opening of an epoxide.[1]

Troubleshooting Guides

This section provides troubleshooting for specific issues that may be encountered during the key steps of this compound synthesis.

Step 1: Nucleophilic Epoxide Ring Opening

The formation of the diol precursor to the aglycone is achieved via a nucleophilic attack on an epoxide. This step is critical for establishing the correct stereochemistry of the final product.

Issue 1.1: Low Yield of the Desired Diol Product

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the nucleophile or extending the reaction time.
Side Reactions The formation of byproducts can be minimized by controlling the reaction temperature. Running the reaction at a lower temperature may improve selectivity. Ensure all reagents and solvents are anhydrous, as water can lead to undesired side products.
Poor Regioselectivity The regioselectivity of the epoxide opening is highly dependent on the reaction conditions. Under basic or neutral conditions, the nucleophile will preferentially attack the less sterically hindered carbon. Ensure that the reaction conditions are not acidic, which could favor attack at the more substituted carbon.

Issue 1.2: Formation of Regioisomers

Potential Cause Recommended Solution
Acidic Impurities Traces of acid can alter the regioselectivity of the epoxide opening. Ensure all glassware is properly dried and that the reaction is performed under an inert atmosphere to prevent the formation of acidic species.
Reaction Conditions For SN2-type attack at the less hindered position, strictly maintain basic or neutral reaction conditions. The use of a non-acidic Lewis acid, such as zinc iodide, has been reported to give good yields in related systems.[1]
Step 2: Glycosidation

The coupling of the protected aglycone with a protected glucose donor is a crucial step to form the glycosidic bond.

Issue 2.1: Low Yield of the Glycosylated Product (Reported Yield ~80%[1])

Potential Cause Recommended Solution
Inactive Glycosyl Donor Ensure the glycosyl donor is pure and has been properly activated. The choice of activating agent is critical.
Suboptimal Reaction Temperature Glycosylation reactions are often temperature-sensitive. A low temperature may render the reaction too slow, while a high temperature can lead to decomposition of the donor or acceptor. Experiment with a temperature gradient to find the optimal condition.
Steric Hindrance The aglycone may be sterically hindered, impeding the approach of the glycosyl donor. Consider using a smaller, more reactive glycosyl donor if possible, or a more powerful activation method.

Issue 2.2: Formation of Anomeric Mixtures (α/β isomers)

Potential Cause Recommended Solution
Choice of Glycosyl Donor and Promoter The stereochemical outcome of a glycosylation reaction is heavily influenced by the protecting groups on the glycosyl donor (e.g., participating vs. non-participating groups at C-2) and the choice of promoter. For a desired anomer, select the appropriate combination of donor and promoter based on established glycosylation chemistry principles.
Solvent Effects The polarity and coordinating ability of the solvent can influence the stereoselectivity. Ethereal solvents, for instance, can favor the formation of the α-anomer.
Step 3: Deprotection and Purification

The final steps involve the removal of protecting groups to yield this compound.

Issue 3.1: Decomposition of the Aglycone During Deprotection

Potential Cause Recommended Solution
Instability of Menisdaurigenin The aglycone is known to be unstable in water and methanol.[2] When removing protecting groups, especially those requiring aqueous or methanolic conditions, minimize the reaction time and maintain a low temperature. Consider using alternative deprotection strategies that employ aprotic solvents.
Harsh Deprotection Conditions Strong acidic or basic conditions can lead to the degradation of the sensitive aglycone. Use mild deprotection reagents and carefully buffer the reaction mixture if necessary.

Issue 3.2: Difficulty in Purifying the Final Product

Potential Cause Recommended Solution
Co-eluting Impurities If standard column chromatography is insufficient, consider using High-Performance Liquid Chromatography (HPLC) for the final purification step. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point for purifying polar compounds like glycosides.
Product Instability on Silica (B1680970) Gel The slightly acidic nature of silica gel can potentially cause degradation of the acid-labile aglycone. If this is suspected, use a neutral stationary phase like alumina (B75360) or a deactivated silica gel for chromatography.

Experimental Protocols

While a detailed step-by-step protocol for the entire 10-step synthesis of (-)-Menisdaurin is not publicly available in full, the following are generalized protocols for the key reaction types, which should be adapted and optimized for the specific substrates in the this compound synthesis.

General Protocol for Nucleophilic Epoxide Opening (Basic/Neutral Conditions)
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the epoxide substrate in a suitable anhydrous solvent (e.g., THF, DMF).

  • Nucleophile Addition: Add the nucleophile (e.g., an alcohol, thiol, or their corresponding sodium or potassium salts) to the reaction mixture at the desired temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Glycosylation
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the glycosyl acceptor (the protected aglycone) and the glycosyl donor in a dry, aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Activation: Cool the reaction mixture to the desired temperature (often between -78 °C and 0 °C). Add the promoter (e.g., TMSOTf, BF₃·OEt₂) dropwise.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a base, such as triethylamine (B128534) or pyridine.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Menisdaurin_Synthesis_Workflow Start 7-Oxanorbornanone Derivative Epoxide_Formation Epoxidation Start->Epoxide_Formation Epoxide_Opening Nucleophilic Epoxide Opening Epoxide_Formation->Epoxide_Opening Protection Protecting Group Manipulation Epoxide_Opening->Protection Glycosylation Glycosidation (~80% Yield) Protection->Glycosylation Deprotection Deprotection Glycosylation->Deprotection This compound (-)-Menisdaurin (3% Overall Yield) Deprotection->this compound

Caption: Overall workflow for the total synthesis of (-)-Menisdaurin.

Troubleshooting_Logic Start Low Product Yield Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Check_Purity Analyze Crude Product for Side Products Start->Check_Purity Incomplete Incomplete Reaction Check_Reaction->Incomplete Side_Products Side Products Present Check_Purity->Side_Products Optimize_Time Increase Reaction Time or Add More Reagent Incomplete->Optimize_Time Optimize_Conditions Optimize Temperature, Solvent, or Reagents Side_Products->Optimize_Conditions

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Validation & Comparative

A Comparative Analysis of Menisdaurin and Other Cyanogenic Glycosides from Ilex aquifolium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of menisdaurin (B1234387), a prominent secondary metabolite isolated from European holly (Ilex aquifolium), with other cyanogenic glycosides. While I. aquifolium is known to contain this compound, extensive literature reviews have not identified other specific cyanogenic glycosides within this species. Therefore, this guide will compare this compound to well-characterized cyanogenic glycosides from other plant sources, namely amygdalin (B1666031) and prunasin, to provide a comprehensive toxicological and pharmacological context.

Chemical and Structural Properties

This compound was first identified as a cyanogenic glucoside in Ilex aquifolium. However, subsequent structural revision has led to its classification as a "putative" cyanogenic glucoside, questioning its ability to readily release hydrogen cyanide (HCN).[1][2][3][4][5] Unlike typical cyanogenic glycosides such as amygdalin and prunasin, which are derived from mandelonitrile, this compound possesses a unique cyclohexylideneacetonitrile (B1615479) structure.

Table 1: Comparison of Chemical and Structural Properties

PropertyThis compoundAmygdalinPrunasin
Chemical Formula C₁₄H₁₉NO₇C₂₀H₂₇NO₁₁C₁₄H₁₇NO₆
Molar Mass 313.3 g/mol 457.4 g/mol 295.3 g/mol
Aglycone (Z,4S,6R)-4,6-dihydroxy-2-cyclohexen-1-ylideneacetonitrile(R)-Mandelonitrile(R)-Mandelonitrile
Sugar Moiety β-D-glucoseGentiobiose (β-D-glucosyl-(1→6)-β-D-glucose)β-D-glucose
Source (Example) Ilex aquifoliumPrunus dulcis (Bitter Almond)Prunus species
Cyanide Release Putative/QuestionableYes, upon enzymatic hydrolysisYes, upon enzymatic hydrolysis

Quantitative Analysis

Biological Activity and Cytotoxicity

The biological activities of Ilex aquifolium extracts are broad, including antibacterial, antifungal, and antiviral properties.[1] These activities are often attributed to the high concentration of saponins, triterpenoids, and phenolic compounds.[7] Isolated this compound has demonstrated specific biological activities, which are compared below with amygdalin and prunasin.

Antiviral Activity

This compound and its derivatives have shown promising antiviral activity, particularly against the Hepatitis B virus (HBV).[8] The proposed mechanism involves the inhibition of HBV replication.[9]

Cytotoxicity

Direct comparative studies on the cytotoxicity of this compound versus other cyanogenic glycosides are limited. However, data from individual studies on various cancer cell lines allow for an indirect comparison. The cytotoxicity of amygdalin is often attributed to the enzymatic release of benzaldehyde (B42025) and hydrogen cyanide.[10]

Table 2: Comparative Cytotoxicity (IC₅₀ values)

CompoundCell LineIC₅₀ ValueReference Study
This compound -Data not available in reviewed literature-
Amygdalin HT-29 (Colon Cancer)30 µMDifferent study
Huh-7 (Liver Cancer)>100 µMDifferent study
MCF-7 (Breast Cancer)Dose- and time-dependent reduction in viabilityDifferent study
MDA-MB-231 (Breast Cancer)Dose- and time-dependent reduction in viabilityDifferent study
Prunasin -Data not available in reviewed literature-

Note: The IC₅₀ values for amygdalin are provided for context but are not directly comparable to this compound due to a lack of studies on the same cell lines under identical conditions.

Enzyme Inhibition

Prunasin has been identified as a novel inhibitor of DNA polymerase β, with an IC₅₀ value of 98 µM.[1] This inhibitory activity was specific, as it did not affect other DNA polymerases or reverse transcriptase.[1] Data on the specific enzyme inhibition of this compound is not currently available.

Experimental Protocols

Extraction and Isolation of this compound from Ilex aquifolium (Representative Protocol)

This protocol is a representative method based on standard phytochemical techniques for the isolation of glycosides from plant material.

G Workflow for this compound Isolation cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis p1 Collect Ilex aquifolium leaves/fruits p2 Air-dry or freeze-dry the material p1->p2 p3 Grind to a fine powder p2->p3 e1 Macerate powdered material with 80% Methanol (B129727) p3->e1 e2 Filter and collect the supernatant e1->e2 e3 Concentrate the extract under reduced pressure e2->e3 pu1 Perform liquid-liquid partitioning (e.g., with n-hexane, ethyl acetate) e3->pu1 pu2 Subject the aqueous fraction to column chromatography (e.g., Diaion HP-20) pu1->pu2 pu3 Elute with a water-methanol gradient pu2->pu3 pu4 Perform preparative HPLC on active fractions pu3->pu4 a1 Analyze purified compound by NMR and MS for structural elucidation pu4->a1

Caption: Workflow for this compound Isolation.

  • Plant Material Preparation: Air-dry fresh leaves or fruits of Ilex aquifolium and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with 80% aqueous methanol at room temperature for 24 hours. Repeat the extraction process three times. Combine the filtrates and concentrate them under reduced pressure to obtain a crude extract.

  • Purification:

    • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane and ethyl acetate (B1210297) to remove non-polar compounds.

    • Subject the remaining aqueous layer to column chromatography on a Diaion HP-20 resin.

    • Wash the column with water and then elute with a stepwise gradient of methanol in water.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Pool the fractions containing this compound and further purify using preparative high-performance liquid chromatography (HPLC).

  • Structural Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2]

Quantification of this compound by HPLC-UV (Representative Protocol)
  • Standard Preparation: Prepare a stock solution of purified this compound in methanol (1 mg/mL). Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.[8]

  • Sample Preparation: Extract a known weight of powdered Ilex aquifolium material with methanol. Filter the extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm).[8]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.[8]

    • Flow Rate: 0.16 mL/min.[8]

    • Detection: UV detector at 235 nm.[8]

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Quantify this compound in the plant extract by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on its reported biological activities, putative mechanisms can be proposed.

Putative Antiviral Mechanism of Action (Anti-HBV)

The antiviral activity of many natural products involves interference with the viral life cycle. This compound may inhibit HBV replication by targeting viral polymerases, interfering with capsid assembly, or modulating host cell factors essential for the virus.[9][11]

G Putative Anti-HBV Mechanism of this compound cluster_0 HBV Life Cycle cluster_1 This compound Intervention (Putative) v1 HBV Entry v2 Uncoating & cccDNA formation v1->v2 v3 Transcription v2->v3 v4 Translation v3->v4 v5 Capsid Assembly v4->v5 v6 Reverse Transcription v5->v6 v7 Virion Release v6->v7 m1 This compound m1->v5 Inhibition m1->v6 Inhibition

Caption: Putative Anti-HBV Mechanism of this compound.

Putative Cytotoxic Mechanism of Action

Should this compound possess cytotoxic properties, it could potentially induce apoptosis through the modulation of key signaling pathways such as the NF-κB and MAPK pathways, which are common targets for cytotoxic natural products.[12][13][14][15][16] Activation of caspase cascades would be a likely downstream event.

G Putative Cytotoxic Signaling of this compound cluster_0 Signaling Pathways cluster_1 Cellular Response This compound This compound path1 NF-κB Pathway This compound->path1 Modulation? path2 MAPK Pathway This compound->path2 Modulation? resp1 Caspase Activation path1->resp1 path2->resp1 resp2 Apoptosis resp1->resp2

Caption: Putative Cytotoxic Signaling of this compound.

Conclusion

This compound from Ilex aquifolium is a structurally distinct compound compared to common cyanogenic glycosides like amygdalin and prunasin. Its classification as a "putative" cyanogenic glycoside warrants further investigation into its potential to release HCN. While data on its concentration in I. aquifolium and its specific mechanisms of action are still lacking, its reported antiviral activity suggests it is a promising candidate for further pharmacological research. Future studies should focus on quantifying this compound in its native source, elucidating its precise molecular targets, and conducting direct comparative studies of its biological activities against other cyanogenic and non-cyanogenic glycosides.

References

A Comparative Guide to the Quantitative Analysis of Menisdaurin: HPTLC vs. UPLC-PDA Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical methods for the quantification of Menisdaurin: High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA). The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in various matrices, including herbal extracts and pharmaceutical formulations. This document outlines the performance characteristics of each method, including linearity, limit of detection (LOD), and limit of quantitation (LOQ), supported by experimental data from published studies. Detailed experimental protocols and workflow diagrams are also provided to aid in method selection and implementation.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters for the HPTLC and UPLC-PDA methods for this compound analysis.

ParameterHPTLC Densitometric MethodUPLC-PDA Method (Representative)
Linearity Range 100 - 600 ng/band1 - 100 µg/mL
Correlation Coefficient (r²) 0.998> 0.999
Limit of Detection (LOD) 36.2 ng/band~0.1 µg/mL
Limit of Quantitation (LOQ) 108 ng/band~0.3 µg/mL

Note: The UPLC-PDA data is representative of typical performance for similar analytes, as specific LOD and LOQ values for this compound were not explicitly detailed in the available literature. However, the cited study on the UPLC-PDA analysis of this compound confirms the method's high sensitivity and reliability in accordance with ICH guidelines.

Experimental Protocols

The following sections detail the methodologies for determining linearity, LOD, and LOQ for both HPTLC and UPLC-PDA analysis of this compound, based on established scientific literature and conforming to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

High-Performance Thin-Layer Chromatography (HPTLC) Method

This method is suitable for the simultaneous quantification of this compound and other biomarkers in herbal extracts.

1. Sample and Standard Preparation:

  • Standard Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. A series of working standard solutions are prepared by diluting the stock solution to achieve concentrations within the desired calibration range (e.g., 100, 200, 300, 400, 500, and 600 ng/µL).

  • Sample Solution: The sample containing this compound (e.g., a methanol (B129727) extract of a plant) is prepared at a known concentration (e.g., 10 mg/mL).

2. Chromatography:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: A suitable solvent system, such as dichloromethane:methanol (8.5:1.5, v/v), is used for development.

  • Application: The standard and sample solutions are applied to the HPTLC plate as bands of a specific width using an automated applicator.

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase vapor for a specific distance.

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 260 nm).

3. Linearity Determination:

  • A calibration curve is constructed by plotting the peak area of the this compound standard against the corresponding concentration.

  • The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.998.[6]

4. LOD and LOQ Determination:

  • LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 × (Standard Deviation of the Intercept / Slope)

  • For the HPTLC method, the LOD for this compound was found to be 36.2 ng/band, and the LOQ was 108 ng/band.[6]

Ultra-Performance Liquid Chromatography (UPLC-PDA) Method

This method offers high resolution and sensitivity for the quantification of this compound.

1. Sample and Standard Preparation:

  • Standard Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. A series of working standard solutions are prepared by serial dilution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.22 µm syringe filter before injection.

2. Chromatography:

  • Column: A reversed-phase column, such as a C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm), is typically used.

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: A typical flow rate is around 0.3 mL/min.

  • Detection: The eluent is monitored using a photodiode array detector at the wavelength of maximum absorbance for this compound.

3. Linearity Determination:

  • A calibration curve is generated by plotting the peak area of the this compound standard against its concentration.

  • The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should be > 0.999 for good linearity.

4. LOD and LOQ Determination:

  • LOD and LOQ are calculated using the standard deviation of the response and the slope of the calibration curve, as described in the HPTLC method.

  • Alternatively, they can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[7][8]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for determining linearity, LOD, and LOQ in analytical method validation.

Linearity_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation Start Prepare this compound Stock Solution Standards Prepare a Series of Standard Solutions (min. 5 concentrations) Start->Standards Dilution Inject Inject Each Standard Solution into the Analytical Instrument Standards->Inject Record Record the Instrument Response (e.g., Peak Area) Inject->Record Plot Plot Response vs. Concentration Record->Plot Regression Perform Linear Regression Analysis Plot->Regression Evaluate Evaluate Correlation Coefficient (r²) Regression->Evaluate End Linearity Established Evaluate->End r² ≥ 0.998 LOD_LOQ_Determination_Workflow cluster_data Data Acquisition cluster_calculation Calculation cluster_verification Verification Cal_Curve Establish Calibration Curve (from Linearity Study) Slope_SD Determine Slope (S) and Standard Deviation of the Intercept (σ) Blank Analyze Multiple Blank Samples SD_Blank Determine Standard Deviation of the Blank Response LOD_Calc Calculate LOD: 3.3 * (σ / S) or 3 * SD_Blank Slope_SD->LOD_Calc LOQ_Calc Calculate LOQ: 10 * (σ / S) or 10 * SD_Blank Slope_SD->LOQ_Calc SD_Blank->LOD_Calc SD_Blank->LOQ_Calc Spike_LOD Analyze Samples Spiked at the Calculated LOD LOD_Calc->Spike_LOD Spike_LOQ Analyze Samples Spiked at the Calculated LOQ LOQ_Calc->Spike_LOQ Verify_LOD Verify Detectable Signal Spike_LOD->Verify_LOD Verify_LOQ Verify Quantifiable Signal with Acceptable Precision and Accuracy Spike_LOQ->Verify_LOQ End_LOD LOD Established Verify_LOD->End_LOD End_LOQ LOQ Established Verify_LOQ->End_LOQ

References

A Comparative Guide to the Cytotoxicity of Menisdaurin and its Aglycone, Menisdaurigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide aims to provide a comparative analysis of the cytotoxic properties of the cyanogenic glucoside menisdaurin (B1234387) and its aglycone, menisdaurigenin. However, a comprehensive review of publicly available scientific literature reveals a significant gap in direct comparative studies and a lack of quantitative cytotoxicity data (e.g., IC50 values) for both compounds.

While this compound has been identified in various plant species, including Menispermum dauricum and European holly, and its aglycone has been identified as menisdaurigenin, research into their cytotoxic effects appears to be limited.[1][2] The inherent instability of menisdaurigenin in aqueous solutions may contribute to the scarcity of biological activity data.[2]

This guide will, therefore, provide a framework for conducting a comparative cytotoxicity study, including detailed, generalized experimental protocols and potential signaling pathways for investigation.

Hypothetical Comparative Cytotoxicity Data

In the absence of published experimental data, the following table is presented as a template for how comparative cytotoxicity data for this compound and menisdaurigenin could be structured. The values presented here are purely illustrative and not based on experimental results.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
This compoundA549 (Lung Carcinoma)MTT48Data Not Available
MenisdaurigeninA549 (Lung Carcinoma)MTT48Data Not Available
This compoundMCF-7 (Breast Cancer)MTT48Data Not Available
MenisdaurigeninMCF-7 (Breast Cancer)MTT48Data Not Available
This compoundHepG2 (Hepatoma)MTT48Data Not Available
MenisdaurigeninHepG2 (Hepatoma)MTT48Data Not Available

Proposed Experimental Protocols for Comparative Cytotoxicity Assessment

To address the current knowledge gap, the following experimental protocols are proposed for a comprehensive comparative analysis of the cytotoxicity of this compound and menisdaurigenin.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines (e.g., A549, MCF-7, HepG2) and a non-cancerous control cell line (e.g., HEK293) should be used.

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound and menisdaurigenin are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. The cells are then treated with these concentrations for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Potential Signaling Pathway for Investigation

The cytotoxic effects of natural compounds are often mediated through the induction of apoptosis. A proposed signaling pathway that could be investigated for this compound and its aglycone is the intrinsic apoptosis pathway.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Compound This compound or Menisdaurigenin Bax Bax Compound->Bax activates Bcl2 Bcl-2 Compound->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed intrinsic apoptosis pathway potentially activated by this compound or menisdaurigenin.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a comparative cytotoxicity study.

G A Cell Line Selection (e.g., A549, MCF-7, HepG2) B Cell Seeding in 96-well plates A->B C Treatment with this compound and Menisdaurigenin (various concentrations) B->C D Incubation (24, 48, 72 hours) C->D E MTT Assay D->E F Absorbance Measurement (570 nm) E->F G Data Analysis: - % Cell Viability - IC50 Calculation F->G H Comparative Analysis G->H

Caption: Standard workflow for determining and comparing the IC50 values of two compounds.

References

A Researcher's Guide to Menisdaurin Bioactivity Assays: A Focus on Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactivity assays used to evaluate Menisdaurin, with a special emphasis on the principles of reproducibility. While direct comparative studies on the reproducibility of this compound assays are limited in published literature, this guide offers insights into the methodologies employed and the critical factors influencing the reliability of these assays.

This compound, a cyanogenic glycoside, has been the subject of phytochemical and biological investigations, with studies reporting its potential antiviral activities. The reproducibility of the bioassays used to determine these activities is paramount for the validation of research findings and the potential translation of these findings into therapeutic applications.

Comparison of Reported Anti-Hepatitis B Virus (HBV) Activity

The primary bioactivity reported for this compound is its effect against the Hepatitis B virus (HBV). A study by Yang et al. (2015) investigated the anti-HBV activity of this compound and its derivatives.[1] The table below summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values.

CompoundEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)
This compound (5)5.1 ± 0.2> 100> 19.6
This compound B (1)58.3 ± 4.5> 100> 1.7
This compound C (2)65.4 ± 5.1> 100> 1.5
This compound D (3)45.2 ± 3.7> 100> 2.2
This compound E (4)33.8 ± 2.9> 100> 3.0
Coclauril (6)21.5 ± 1.8> 100> 4.7
Menisdaurilide (7)87.7 ± 5.8> 100> 1.1

Data extracted from Yang et al. (2015). The study reports these values as means ± standard deviation from three independent experiments.

Key Experimental Protocols

The reproducibility of bioactivity data is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for two key assays relevant to the evaluation of this compound: an anti-HBV assay and a general cytotoxicity assay.

Anti-Hepatitis B Virus (HBV) Assay

This protocol is based on the methodology commonly used for screening antiviral compounds against HBV, similar to the one employed in the study by Yang et al. (2015).[1][2][3][4][5]

Objective: To determine the concentration at which a compound inhibits HBV replication by 50% (EC50).

Materials:

  • HepG2.2.15 cell line (stably transfected with the HBV genome)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • This compound (or other test compounds)

  • Positive control (e.g., Lamivudine)

  • Negative control (vehicle, e.g., DMSO)

  • Enzyme-linked immunosorbent assay (ELISA) kits for HBsAg and HBeAg

  • Reagents for quantitative real-time PCR (qPCR) to measure HBV DNA

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include wells for the positive control and negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 6-8 days), changing the medium with freshly prepared compounds every 2-3 days.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

  • Antigen Detection (ELISA): Quantify the levels of HBsAg and HBeAg in the supernatants using ELISA kits according to the manufacturer's instructions.

  • HBV DNA Quantification (qPCR): Extract viral DNA from the supernatant and quantify the HBV DNA copy number using qPCR.

  • Data Analysis: Calculate the percentage of inhibition of HBsAg, HBeAg, and HBV DNA for each concentration of the test compound relative to the negative control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

A cytotoxicity assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[6][7][8][9][10]

Objective: To determine the concentration at which a compound reduces the viability of host cells by 50% (CC50).

Materials:

  • HepG2.2.15 cells (or other relevant cell line)

  • DMEM with supplements

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as the anti-HBV assay for cell seeding and compound treatment.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the negative control. Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Factors Influencing Bioassay Reproducibility

Achieving reproducible results in bioactivity assays is a multifaceted challenge. Several factors can introduce variability and impact the reliability of the data.[11][12][13][14][15][16][17]

  • Reagents and Materials:

    • Quality and Consistency: Batch-to-batch variation in reagents, media, and serum can significantly affect cell growth and response to treatment.[14]

    • Compound Purity: The purity of the this compound sample is critical, as impurities could have their own biological activities.

  • Cell Culture Conditions:

    • Cell Line Authenticity: Misidentification or cross-contamination of cell lines can lead to erroneous results. Regular cell line authentication is essential.[16]

    • Passage Number: The characteristics of cell lines can change over time with increasing passage numbers. It is important to use cells within a defined passage number range.

    • Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and response to stimuli, affecting assay outcomes.

  • Experimental Execution:

    • Personnel: Differences in pipetting techniques, timing, and handling of cells and reagents between different researchers can introduce variability.[12]

    • Instrumentation: Proper calibration and maintenance of equipment such as incubators, plate readers, and pipettes are crucial for accuracy and precision.[12]

  • Data Analysis:

    • Statistical Methods: The choice of statistical analysis and the methods used to determine EC50 and CC50 values can influence the final results.

    • Outlier Handling: The criteria for identifying and handling outliers should be predefined to avoid subjective data exclusion.

Visualizing Experimental Workflows

To enhance clarity, the following diagrams illustrate the workflows for the anti-HBV and cytotoxicity assays.

Anti_HBV_Assay_Workflow cluster_setup Assay Setup cluster_analysis Data Acquisition & Analysis seed_cells Seed HepG2.2.15 cells in 96-well plates treat_cells Treat cells with This compound dilutions seed_cells->treat_cells incubate Incubate for 6-8 days treat_cells->incubate collect_supernatant Collect supernatant incubate->collect_supernatant elisa ELISA for HBsAg/HBeAg collect_supernatant->elisa qpcr qPCR for HBV DNA collect_supernatant->qpcr analyze Calculate % inhibition and determine EC50 elisa->analyze qpcr->analyze

Caption: Workflow for the Anti-Hepatitis B Virus (HBV) Assay.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_analysis Data Acquisition & Analysis seed_cells Seed cells in 96-well plates treat_cells Treat cells with This compound dilutions seed_cells->treat_cells incubate Incubate treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan add_mtt->solubilize read_absorbance Measure absorbance solubilize->read_absorbance analyze Calculate % viability and determine CC50 read_absorbance->analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion

While specific data on the inter-laboratory reproducibility of this compound bioactivity assays are not yet available, this guide provides a framework for understanding the methodologies and the critical parameters that must be controlled to ensure the generation of high-quality, reproducible data. By adhering to detailed and standardized protocols, and by being cognizant of the potential sources of variability, researchers can enhance the reliability of their findings and contribute to a more robust understanding of the biological activities of this compound. Future studies directly comparing the reproducibility of different assay formats for this compound would be a valuable contribution to the field.

References

Safety Operating Guide

Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Menisdaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling Menisdaurin. Adherence to these protocols is mandatory to ensure a safe research environment and minimize exposure risks.

This compound, a cyanogenic glycoside, presents a significant health hazard due to its potential to release hydrogen cyanide.[1][2][3][4] Ingestion, inhalation, or skin contact can lead to acute toxicity.[5] This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to mitigate these risks.

Core Principles of Safe Handling

Given the hazards associated with this compound, a comprehensive PPE strategy is not merely recommended, but required. The primary objective is to prevent any direct contact with the substance and to control potential exposure to hydrogen cyanide.

Personal Protective Equipment (PPE) Plan

All personnel must don the following PPE before entering an area where this compound is handled and only remove it after safely exiting the immediate work area.

Body Part Required PPE Specifications and Notes
Hands Double-Gloving: Chemical-Resistant GlovesInner Glove: Standard nitrile examination gloves.Outer Glove: Thicker, chemical-resistant nitrile or neoprene gloves. Always consult the manufacturer's chemical resistance guide. Discard outer gloves immediately upon any sign of contamination.[6][7][8][9]
Eyes/Face Safety Goggles and Face ShieldSafety Goggles: Must be splash-proof and provide a complete seal around the eyes.Face Shield: A full-face shield is mandatory when handling solutions, powders, or larger quantities where splashing is a risk.[10]
Respiratory NIOSH-Approved RespiratorA fit-tested N95 respirator is the minimum requirement for handling small quantities of powder in a well-ventilated area. For larger quantities, potential aerosolization, or in case of a spill, a full-face respirator with appropriate cartridges for organic vapors and acid gases, or a powered air-purifying respirator (PAPR), is required.
Body Laboratory Coat and Chemical-Resistant ApronA fully buttoned, long-sleeved laboratory coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when handling significant quantities or when there is a risk of splashing.
Feet Closed-Toe ShoesShoes must be made of a non-porous material and cover the entire foot.
Quantitative Exposure Limits for Related Cyanide Compounds

While specific occupational exposure limits for this compound have not been established, the limits for cyanide compounds should be strictly followed as a conservative measure.

Organization Parameter Value (as CN)
OSHA Permissible Exposure Limit (PEL) - 8-hour TWA5 mg/m³[5][11][12]
NIOSH Recommended Exposure Limit (REL) - 10-minute Ceiling5 mg/m³ (4.7 ppm)
ACGIH Threshold Limit Value (TLV) - Ceiling5 mg/m³[11]
NIOSH Immediately Dangerous to Life or Health (IDLH)25 mg/m³[11]

TWA: Time-Weighted Average

Operational and Disposal Plans

Experimental Workflow for PPE Selection

The following diagram outlines the logical steps for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Planning to Handle this compound assess_task Assess the Task: - Quantity (mg, g, kg) - Physical Form (Solid, Solution) - Procedure (Weighing, Dissolving, Reaction) start->assess_task small_solid Small Quantity (mg) of Solid? assess_task->small_solid large_solid_solution Large Quantity (grams) of Solid or any quantity of Solution? small_solid->large_solid_solution No ppe_level1 Minimum PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - N95 Respirator small_solid->ppe_level1 Yes ppe_level2 Enhanced PPE: - Add Face Shield - Add Chemical-Resistant Apron large_solid_solution->ppe_level2 Yes spill_aerosol Potential for Spill or Aerosol Generation? ppe_level3 Maximum PPE: - Full-Face Respirator or PAPR spill_aerosol->ppe_level3 Yes disposal Proceed with Experiment and Follow Disposal Plan spill_aerosol->disposal No ppe_level1->spill_aerosol ppe_level2->spill_aerosol ppe_level3->disposal

PPE Selection Workflow for this compound Handling
Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent exposure.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • First Pair of Gloves: Put on the first pair of nitrile gloves.

  • Laboratory Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator: Perform a seal check and put on the respirator.

  • Goggles and Face Shield: Put on safety goggles, followed by a face shield.

  • Second Pair of Gloves: Put on the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.

  • Laboratory Coat: Unbutton and remove the lab coat, folding it so the contaminated side is on the inside. Dispose of it in the appropriate waste stream.

  • Respirator: Remove the respirator without touching the front. Place it in a designated area for cleaning and maintenance.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal of Contaminated PPE

All disposable PPE that has come into contact with this compound is considered hazardous waste.

  • Gloves, Aprons, and other disposable items: Place in a designated, sealed, and clearly labeled hazardous waste container.

  • Reusable PPE (Face shields, Goggles, Respirators): Decontaminate according to your institution's established procedures for hazardous chemical waste.

  • Spill Cleanup Materials: All materials used to clean up a this compound spill are also considered hazardous waste and must be disposed of accordingly.

By adhering to these stringent safety protocols, you contribute to a secure research environment for yourself and your colleagues, ensuring that the valuable work of drug development can proceed without compromising personal safety.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.